Scutebarbatine X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H38N2O10 |
|---|---|
Molecular Weight |
634.7 g/mol |
IUPAC Name |
[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24?,25?,27?,28?,32-,33-,34-/m0/s1 |
InChI Key |
LOVZWLNTNWLURP-PTPMIYFQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Scutebarbatine X: A Technical Overview of its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata (Labiatae), a herb with a history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound presents as a powder and is classified as a diterpenoid alkaloid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₈N₂O₁₀ | BOC Sciences |
| Molecular Weight | 634.7 g/mol | BOC Sciences |
| IUPAC Name | [(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate | BOC Sciences |
| CAS Number | 1312716-26-9 | BOC Sciences |
| Appearance | Powder | BOC Sciences |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemFaces |
Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] While specific spectral data is not widely published, the methodologies employed in its characterization are outlined in the experimental protocols section.
Biological Activity and Mechanism of Action
This compound has demonstrated notable anti-inflammatory and neuroprotective properties.[1][2]
Anti-inflammatory Activity
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] Overproduction of NO is a hallmark of inflammation and neuroinflammation. This compound exhibits this inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) of 27.4 μM.[1]
Neuroprotective Effects
The inhibition of nitric oxide production suggests a potential neuroprotective role for this compound by mitigating neuroinflammation.[1]
Signaling Pathways
Preliminary information suggests that the biological activities of compounds from Scutellaria barbata, including potentially this compound, may involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR and protein tyrosine kinase pathways.[2] Further research is required to fully elucidate the specific interactions of this compound with these pathways.
References
Scutebarbatine X: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a neo-clerodane diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for this compound, aimed at supporting research and development efforts in the pharmaceutical and biotechnology sectors.
Natural Sources and Abundance
This compound is a natural product isolated from the plant Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family.[1] This plant, commonly known as Barbed Skullcap, has a long history of use in traditional Chinese medicine for the treatment of various ailments, including inflammation and tumors.
While Scutellaria barbata is the definitive natural source of this compound, precise quantitative data on its abundance in the plant material is not widely available in publicly accessible literature. However, a study utilizing Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole-Linear Ion Trap Mass Spectrometry (UHPLC-QTRAP-MS) has identified this compound as a key differential chemical marker for the quality control of Scutellariae Barbatae Herba, suggesting its significance and variable presence in different batches of the herb.[1] The concentration of diterpenoids in Scutellaria species can be influenced by various factors, including geographic origin, harvest time, and processing methods.
Table 1: Natural Source of this compound
| Compound | Natural Source | Plant Family |
| This compound | Scutellaria barbata D. Don | Lamiaceae |
Experimental Protocols
Isolation of this compound from Scutellaria barbata
The following is a generalized protocol for the isolation of neo-clerodane diterpenoids, including this compound, from the aerial parts of Scutellaria barbata. This protocol is synthesized from methodologies reported for the isolation of similar compounds from this plant.
Objective: To isolate this compound from the dried aerial parts of Scutellaria barbata.
Materials and Reagents:
-
Dried, powdered aerial parts of Scutellaria barbata
-
Silica (B1680970) gel for column chromatography (100-200 mesh)
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate (B1210297), chloroform, methanol)
-
Thin-Layer Chromatography (TLC) plates (silica gel GF254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
Rotary evaporator
-
Glass columns for chromatography
Procedure:
-
Extraction:
-
Macerate the dried, powdered aerial parts of Scutellaria barbata with 95% ethanol at room temperature for 48-72 hours. The extraction is typically repeated 2-3 times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation by Column Chromatography:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether-ethyl acetate or chloroform-methanol.
-
Collect fractions of the eluate and monitor the separation process using Thin-Layer Chromatography (TLC). Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions that show similar TLC profiles.
-
-
Purification:
-
Subject the fractions containing the compounds of interest to further purification steps. This may involve repeated column chromatography with finer silica gel and/or different solvent systems.
-
For final purification, preparative TLC or preparative HPLC can be employed to isolate pure this compound.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
-
Quantitative Analysis of this compound by UHPLC-QTRAP-MS
The following protocol is based on a published method for the simultaneous determination of multiple components in Scutellariae Barbatae Herba, where this compound was identified as a key analyte.[1] Please note that the detailed sample preparation procedure was not available in the abstract and is therefore a generalized representation.
Objective: To quantify the amount of this compound in a sample of Scutellaria barbata extract.
Instrumentation and Conditions:
-
Instrument: Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole-Linear Ion Trap Mass Spectrometer (UHPLC-QTRAP-MS).
-
Column: Thermo Acclaim™ RSLC 120 C18 column (3.0 mm × 100 mm, 2.2 µm).
-
Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile (B52724) (B). The specific gradient program would need to be optimized.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on the ionization characteristics of this compound. Specific precursor-product ion transitions for this compound would need to be determined.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of accurately weighed, purified this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution. These will be used to construct a calibration curve.
-
-
Sample Preparation (Generalized):
-
Accurately weigh a specific amount of dried, powdered Scutellaria barbata.
-
Extract the sample with a suitable solvent (e.g., methanol or 70% ethanol) using a method such as ultrasonication or reflux extraction.
-
Filter the extract through a 0.22 µm syringe filter before injection into the UHPLC system.
-
-
Analysis:
-
Inject the standard solutions and the sample extract into the UHPLC-QTRAP-MS system.
-
Acquire the data in MRM mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Method Validation: The analytical method should be validated for linearity, precision (intra-day and inter-day), repeatability, stability, and recovery to ensure the accuracy and reliability of the results. The published study reported good linearity (R² > 0.9932), precision, repeatability, and stability with RSDs ≤ 3.7%, and mean recovery rates between 95.67% and 104.8%.[1]
Biological Activity and Signaling Pathways
This compound is reported to possess anti-inflammatory properties. While the specific molecular targets and signaling pathways directly modulated by this compound are still under investigation, studies on Scutellaria barbata and other neo-clerodane diterpenoids provide some insights into its potential mechanisms of action.
Extracts of Scutellaria barbata and its constituents have been shown to influence several key signaling pathways involved in inflammation and cancer, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.
-
MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis.
-
NF-κB Pathway: A key regulator of the inflammatory response.
Some neo-clerodane diterpenoids have been found to inhibit calcium signaling, as well as the Akt and p38 MAPK pathways. Furthermore, Scutebarbatine B, a structurally related compound, has been suggested to regulate the p53 signaling pathway and cell cycle progression. Based on this, a plausible, though not yet definitively proven, signaling pathway for the anti-inflammatory and anti-tumor effects of this compound could involve the modulation of these pathways.
References
An In-Depth Technical Guide to the Biosynthesis of Neo-Clerodane Diterpenoids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Neo-clerodane diterpenoids represent a large and structurally diverse class of natural products with a wide array of biological activities, most notably the potent and selective kappa-opioid receptor agonism of salvinorin A from Salvia divinorum.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway responsible for creating the characteristic neo-clerodane scaffold. It details the core enzymatic steps, presents key quantitative data, outlines established experimental protocols for pathway elucidation, and uses the well-studied biosynthesis of salvinorin A as a central case study. This document is intended to serve as a foundational resource for researchers aiming to understand, engineer, and harness this complex biosynthetic machinery for applications in synthetic biology and drug development.
The Core Biosynthetic Pathway
The assembly of the neo-clerodane skeleton is a multi-step enzymatic process that begins with the universal C20 precursor for diterpenoid biosynthesis, (E,E,E)-geranylgeranyl pyrophosphate (GGPP). The formation of the core bicyclic structure is catalyzed by a pair of diterpene synthases (diTPSs) belonging to two distinct functional classes.
-
Class II diTPS Cyclization: The pathway is initiated by a Class II diTPS, typically a copalyl pyrophosphate synthase (CPS) or a CPS-like enzyme. This enzyme protonates the terminal double bond of the linear GGPP substrate, initiating a cascade of cyclization reactions to form a bicyclic labdane-related diphosphate (B83284) intermediate, such as (-)-kolavenyl diphosphate (KPP) or its stereoisomers.[2][3] This initial cyclization establishes the fundamental decalin core of the molecule.
-
Class I diTPS Rearrangement and Finalization: The diphosphate intermediate is then accepted by a Class I diTPS, often a kaurene synthase-like (KSL) enzyme. This enzyme catalyzes the ionization of the diphosphate group, followed by a series of rearrangements and, typically, a final deprotonation or quenching by water to yield the stable, neutral neo-clerodane hydrocarbon skeleton.[4] For example, in the biosynthesis of salvinorin A, a KSL enzyme is proposed to convert the intermediate into kolavenol.[4]
-
Tailoring and Diversification: Following the formation of the core skeleton, a suite of tailoring enzymes, predominantly cytochrome P450 monooxygenases (CYPs) and various transferases, decorate the molecule. These modifications, including hydroxylations, oxidations, and acylations, are responsible for the vast structural diversity observed among the thousands of known neo-clerodane diterpenoids.[4]
Case Study: The Biosynthesis of Salvinorin A
The biosynthesis of salvinorin A in Salvia divinorum is the most well-characterized pathway for a neo-clerodane diterpenoid and serves as an excellent model. The early steps have been elucidated, identifying the key diTPSs and the initial tailoring enzymes.
The pathway begins with a Class II diTPS, SdCPS2 (also referred to as SdKPS), which converts GGPP into (-)-kolavenyl diphosphate (KPP).[2][4] Subsequently, a Class I diTPS, SdKSL, is believed to catalyze the conversion of (-)-KPP to the diterpene alcohol, kolavenol. The pathway then proceeds through a series of oxidative modifications catalyzed by at least two cytochrome P450 enzymes, CYP76AH39 and CYP728D26, which perform critical hydroxylations and other modifications leading towards the final intricate structure of salvinorin A.[4]
Quantitative Data
Quantitative analysis of biosynthetic pathways is crucial for metabolic engineering and optimizing production in heterologous systems. While comprehensive kinetic data for all enzymes in the neo-clerodane pathway remains an active area of research, key data points have been reported.
Table 1: Key Characterized Enzymes in Neo-Clerodane Biosynthesis
| Enzyme Name | Organism | Abbreviation | Function | Substrate | Product(s) |
|---|---|---|---|---|---|
| Clerodane Synthase 2 | Salvia divinorum | SdCPS2 / SdKPS | Class II diTPS | GGPP | (-)-Kolavenyl diphosphate |
| Kolavenol Synthase | Salvia divinorum | SdKSL | Class I diTPS | (-)-Kolavenyl diphosphate | Kolavenol |
| Cytochrome P450 76AH39 | Salvia divinorum | CYP76AH39 | Monooxygenase | Kolavenol / Intermediates | Oxidized Intermediates |
| Cytochrome P450 728D26 | Salvia divinorum | CYP728D26 | Monooxygenase | Oxidized Intermediates | Further Oxidized Intermediates |
Note: The functions of SdKSL and the precise sequence of CYP-mediated reactions are based on current biosynthetic models and require further direct biochemical confirmation.[2][4]
Table 2: Salvinorin A Concentration in Salvia divinorum
| Plant Material | Concentration Range (μg / 100 mg dry weight) | Analytical Method |
|---|---|---|
| Dry Leaves | 63 - 370 | HPLC |
| Dry Leaves | 154 (average) | DART-HRMS |
Data compiled from multiple studies. Concentrations can vary significantly based on plant source, cultivation conditions, and age.[5][6]
Experimental Protocols
The elucidation of diterpenoid biosynthetic pathways relies on a standardized set of molecular biology and biochemical techniques. The following protocols provide a detailed methodology for the identification and characterization of the key enzymes involved.
Heterologous Expression and Purification of Diterpene Synthases
Objective: To produce and purify recombinant diterpene synthases for in vitro characterization.
Protocol:
-
Gene Identification and Cloning:
-
Identify candidate diTPS genes from transcriptome data of the source organism (e.g., from glandular trichomes where metabolites accumulate).[2]
-
Amplify the full-length open reading frame (ORF) of the target diTPS via PCR, often truncating the N-terminal plastidial transit peptide to improve soluble expression in E. coli.[7]
-
Clone the truncated gene into a suitable bacterial expression vector, such as pET-28a(+) or pGG-vector, which may add a His-tag for purification.[7][8]
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).[9]
-
Grow a starter culture overnight in LB medium with appropriate antibiotics at 37°C.
-
Inoculate a larger volume of Terrific Broth or LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and incubate for an extended period at a lower temperature (e.g., 16-18°C for 16-72 hours) to enhance protein solubility.[7]
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Elute the protein and exchange it into a suitable storage buffer. Assess purity via SDS-PAGE.
-
In Vitro Diterpene Synthase Assay
Objective: To determine the enzymatic activity and product profile of a purified diTPS.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture in a glass vial containing an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol).[2]
-
Add 1-5 µg of the purified recombinant diTPS enzyme.
-
For a Class II diTPS, add the substrate GGPP (typically 20-50 µM).
-
For a coupled assay (Class II + Class I), add both enzymes and GGPP. The product of the first enzyme serves as the substrate for the second.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
-
Product Extraction:
-
To analyze diterpene alcohols, add a phosphatase (e.g., alkaline phosphatase) to dephosphorylate any diphosphate products.[10]
-
Stop the reaction and extract the lipophilic products by vortexing with an equal volume of an organic solvent like n-hexane or ethyl acetate.
-
Centrifuge to separate the phases and carefully collect the organic layer.
-
-
Analysis:
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structure based on retention time and mass fragmentation patterns compared to known standards or library data.[11]
-
Conclusion and Future Perspectives
The biosynthesis of neo-clerodane diterpenoids is a sophisticated enzymatic process that generates immense structural and functional diversity from a simple linear precursor. While significant progress has been made, particularly in elucidating the early steps of the salvinorin A pathway, many questions remain. The complete enzymatic sequence from the initial hydrocarbon skeleton to the final, highly decorated products is still largely unknown for most neo-clerodanes.
Future research will likely focus on:
-
Discovering Novel Enzymes: Identifying and characterizing the full suite of tailoring enzymes (CYPs, methyltransferases, acetyltransferases) will be key to understanding the generation of diversity.
-
Metabolic Engineering: With a complete enzymatic toolkit, the heterologous production of high-value neo-clerodanes in microbial hosts like E. coli or yeast becomes feasible. This could provide a sustainable and scalable source for pharmaceuticals like salvinorin A and its analogs.
-
Enzyme Engineering: Structure-guided mutagenesis of diTPSs could allow for the production of novel, non-natural clerodane scaffolds, expanding the chemical space for drug discovery.[12]
The continued exploration of these pathways offers exciting opportunities for advancements in natural product chemistry, synthetic biology, and the development of novel therapeutics.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis in Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Heterologous expression, purification, crystallization and preliminary X-ray analysis of Trichoderma reesei xylanase II and four variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Scutellarin's Mechanism of Action in Cancer Cells: A Technical Guide
Introduction
Scutellarin (B1681692) is a flavonoid compound isolated from the traditional Chinese medicinal herb Erigeron breviscapus (Vant.) Hand.-Mazz. and Scutellaria barbata D. Don.[1][2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] In the context of oncology, scutellarin has been shown to inhibit the proliferation and progression of a wide spectrum of human cancer cells, including those of the colon, prostate, lung, breast, and liver, by inducing apoptosis and cell cycle arrest through various molecular pathways.[4] This technical guide provides an in-depth overview of the molecular mechanisms of action of scutellarin in cancer cells, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
Scutellarin exerts its anticancer effects through a multi-targeted approach, influencing several critical cellular processes and signaling pathways. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. More recently, it has also been implicated in inducing ferroptosis, a form of iron-dependent cell death. These effects are mediated by the modulation of key signaling pathways such as p53, PI3K/Akt/mTOR, JAK/STAT, and HIPPO-YAP.[5][6]
Induction of Apoptosis
A significant body of evidence points to scutellarin's ability to induce apoptosis in various cancer cell lines. This is achieved through the regulation of key apoptotic proteins and signaling cascades.
a) p53-Mediated Apoptosis in Colorectal Cancer
In human colorectal cancer cells (HCT-116), scutellarin treatment has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner.[1][2] The mechanism involves the upregulation and phosphorylation of the p53 tumor suppressor protein.[1][2] Activated p53, in turn, modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspase-3 and subsequent apoptosis.[1][7] The pro-apoptotic effects of scutellarin in these cells can be nullified by a specific p53 inhibitor, confirming the crucial role of this pathway.[1][2]
Furthermore, scutellarin has been found to sensitize colorectal cancer cells to other chemotherapeutic agents like resveratrol (B1683913) (RSV) and 5-fluorouracil (B62378) (5-FU) by enhancing caspase-6 activation in a p53-dependent manner.[8]
Caption: Scutellarin-induced p53-mediated apoptosis in colorectal cancer cells.
b) Mitochondrial-Associated Apoptosis in Prostate Cancer
In prostate cancer cells, scutellarin induces apoptosis by activating the caspase cascade.[7] This is accompanied by an increase in the Bax/Bcl-2 ratio and depolarization of the mitochondrial membrane potential.[7] The compound downregulates the expression of Bcl-2 while upregulating the expression of Bax, cleaved caspase-9, and cleaved caspase-3, indicating the involvement of the intrinsic mitochondrial apoptotic pathway.[7]
Modulation of Cell Survival and Proliferation Pathways
Scutellarin has been shown to interfere with key signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.
a) Inhibition of AKT/mTOR and JAK2/STAT3 Pathways in Ovarian and Lung Cancer
Recent research has highlighted scutellarin's ability to induce ferroptosis in ovarian cancer cells by inhibiting the AKT/mTOR and JAK2/STAT3 signaling pathways.[5] Both of these pathways are critical for cell survival and proliferation.[5] By blocking these pathways, scutellarin disrupts processes essential for cancer cell survival.[5]
In non-small cell lung cancer (NSCLC) A549 cells, scutellarin suppresses proliferation and promotes apoptosis by inhibiting the AKT/mTOR/4E-BP1 and STAT3 pathways.[9]
Caption: Inhibition of AKT/mTOR and JAK2/STAT3 pathways by Scutellarin.
b) Regulation of the HIPPO-YAP Pathway in Breast Cancer
In breast cancer MCF-7 cells, scutellarin inhibits cell viability, proliferation, and invasion while promoting apoptosis by regulating the HIPPO-YAP signaling pathway.[10][11] The HIPPO pathway is a crucial regulator of cell proliferation and apoptosis.[10] Scutellarin treatment leads to an increase in the phosphorylation of YAP (p-YAP) and a decrease in the expression of YAP, which ultimately inhibits tumor growth.[10][11]
Cell Cycle Arrest
Scutellarin has been observed to induce cell cycle arrest in cancer cells, thereby halting their proliferation. In prostate cancer cells, it promotes G2/M phase arrest.[7] This is accompanied by the downregulation of key cell cycle regulatory proteins such as Cdc2 and cyclin B1.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of scutellarin on cancer cells.
Table 1: Effect of Scutellarin on Cell Viability and Apoptosis
| Cancer Type | Cell Line | Scutellarin Concentration (µM) | Duration (h) | Effect | Reference |
| Colorectal Cancer | HCT-116 | Dose-dependent | Time-dependent | Reduced cell viability | [1][2] |
| Colorectal Cancer | HCT-116 p53+/+ | 100 | 24 | Sensitized to RSV (200 µM) and 5-FU (500 µM) induced apoptosis | [8] |
| Prostate Cancer | PC3 | 200, 400, 600 | 24 | Induced apoptosis | [7] |
| Lung Cancer | A549 | 200, 400, 600 | 24 | Increased proportion of apoptotic cells | [9] |
| Breast Cancer | MCF-7 | 40, 80, 120 | - | Apoptotic rates of 12.4±1.9% to 23.9±2.1% | [10] |
| Breast Cancer | MCF-7 | - | 24, 48, 72 | Inhibition rates of 40.1%, 58.7%, and 70.6% respectively | [10] |
Table 2: Modulation of Protein Expression by Scutellarin
| Cancer Type | Cell Line | Scutellarin Treatment | Protein | Change in Expression | Reference |
| Colorectal Cancer | HCT-116 | Concentration-dependent | p53 (phosphorylated) | Increased | [1][2] |
| Colorectal Cancer | HCT-116 | Concentration-dependent | Bcl-2 | Decreased | [1][2] |
| Colorectal Cancer | HCT-116 | Concentration-dependent | Bax | Increased | [1][2] |
| Colorectal Cancer | HCT-116 | Concentration-dependent | Caspase-3 (activated) | Increased | [1] |
| Prostate Cancer | PC3 | Dose-dependent | Bcl-2 | Decreased | [7] |
| Prostate Cancer | PC3 | Dose-dependent | Cleaved Caspase-3 & -9 | Increased | [7] |
| Prostate Cancer | PC3 | Dose-dependent | Cdc2, Cyclin B1 | Decreased | [7] |
| Breast Cancer | MCF-7 Xenografts | - | YAP | Decreased | [10][11] |
| Breast Cancer | MCF-7 Xenografts | - | p-YAP | Increased | [10][11] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research to investigate the effects of scutellarin.
Cell Culture and Treatments
-
Cell Lines: HCT-116 (human colon cancer), PC3 (human prostate cancer), A549 (human lung adenocarcinoma), MCF-7 (human breast cancer).[1][7][9][10]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Scutellarin Treatment: Scutellarin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods.[1][7] For sensitization studies, cells may be pre-incubated with scutellarin before being treated with another chemotherapeutic agent.[8]
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures cell metabolic activity. Cells are seeded in 96-well plates, treated with scutellarin, and then incubated with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[1][7]
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) is used to assess cell proliferation and viability.[9][10]
-
Colony Formation Assay: This assay assesses the long-term proliferative potential of cells. Cells are seeded at a low density, treated with scutellarin, and allowed to grow until visible colonies are formed. The colonies are then fixed, stained, and counted.[9]
Caption: General experimental workflow for studying Scutellarin's effects.
Apoptosis Assays
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture. Apoptotic cells are then visualized using fluorescence microscopy.[1][8]
-
Annexin V/PI Staining and Flow Cytometry: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and then analyzed by flow cytometry.[7]
-
Hoechst 33258/DAPI Staining: These fluorescent dyes are used to visualize nuclear morphology. Apoptotic cells typically show condensed or fragmented nuclei.[7][9]
Western Blot Analysis
This technique is used to detect and quantify specific proteins. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and then incubated with primary antibodies specific to the proteins of interest (e.g., p53, Bcl-2, Bax, caspases, AKT, STAT3).[1][7] Horseradish peroxidase-conjugated secondary antibodies are then used for detection via chemiluminescence.
Cell Cycle Analysis
Cells are harvested, fixed in ethanol, and stained with a DNA-binding dye like propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]
Conclusion
Scutellarin demonstrates significant anticancer potential through its ability to modulate multiple key signaling pathways involved in cell survival, proliferation, and apoptosis. Its action on the p53, PI3K/Akt/mTOR, JAK/STAT, and HIPPO-YAP pathways, among others, leads to the induction of apoptosis and cell cycle arrest in a variety of cancer cell types. The multi-targeted nature of scutellarin makes it a promising candidate for further investigation and development as a therapeutic agent in oncology, potentially in combination with existing chemotherapies to enhance efficacy and overcome resistance. Further research is warranted to fully elucidate its complex mechanisms and to translate these preclinical findings into clinical applications.
References
- 1. Scutellarin suppresses growth and causes apoptosis of human colorectal cancer cells by regulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutellarin suppresses growth and causes apoptosis of human color...: Ingenta Connect [ingentaconnect.com]
- 3. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. geneonline.com [geneonline.com]
- 6. Frontiers | Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review [frontiersin.org]
- 7. Cytotoxic and chemosensitization effects of Scutellarin from traditional Chinese herb Scutellaria altissima L. in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 9. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scutebarbatine X: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutebarbatine X, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata, has emerged as a compound of significant interest due to its anti-inflammatory potential. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, including quantitative data on its inhibitory effects on key inflammatory mediators and a detailed exploration of its proposed mechanism of action involving critical signaling pathways. This document consolidates available research to serve as a foundational resource for further investigation and potential therapeutic development.
Introduction
Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine for the treatment of various inflammatory conditions and cancers.[1] Modern phytochemical investigations have identified numerous bioactive constituents, with neo-clerodane diterpenoids being a prominent class.[2] Among these, this compound has been identified as a potent anti-inflammatory agent.[3][4] This guide will delve into the specific anti-inflammatory activities of this compound, presenting the available quantitative data, detailing the experimental methodologies used in its characterization, and visualizing the implicated signaling pathways.
Quantitative Anti-inflammatory Data
The primary quantitative measure of this compound's anti-inflammatory activity reported to date is its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.
| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value | Reference |
| Nitric Oxide (NO) | BV2 Microglial Cells | Lipopolysaccharide (LPS) | 27.4 μM | [3] |
Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production.
Mechanism of Action
While direct experimental evidence exclusively for this compound is still emerging, the anti-inflammatory mechanisms of compounds isolated from Scutellaria barbata are known to involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.[5] It is highly probable that this compound exerts its effects through similar pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Active components of Scutellaria barbata have been shown to inhibit this pathway, thereby reducing the production of these pro-inflammatory molecules.[5]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. Compounds from Scutellaria barbata have been demonstrated to inhibit the phosphorylation and activation of these MAPK proteins.[5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.
Nitric Oxide (NO) Inhibition Assay in BV2 Microglial Cells
This protocol is based on the methodology described in the study that determined the IC50 value of this compound for NO inhibition.[3]
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the BV2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only) and a positive control (a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits NO production by 50%.
Future Directions
The initial findings on this compound are promising, but further research is necessary to fully elucidate its anti-inflammatory profile and therapeutic potential. Key areas for future investigation include:
-
Broadening the Inflammatory Mediator Profile: Quantifying the inhibitory effects of this compound on other crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
-
Direct Mechanistic Studies: Conducting experiments, such as Western blotting for phosphorylated forms of NF-κB and MAPK pathway proteins, to provide direct evidence of this compound's impact on these signaling cascades.
-
In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases to assess its in vivo activity, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its anti-inflammatory activity, potentially leading to the development of more potent and selective compounds.
Conclusion
This compound is a neo-clerodane diterpenoid from Scutellaria barbata with demonstrated anti-inflammatory activity, evidenced by its potent inhibition of nitric oxide production in activated microglial cells. While its precise molecular mechanisms are still under investigation, it is hypothesized to act through the inhibition of the NF-κB and MAPK signaling pathways, consistent with the known activities of other compounds from this plant. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel anti-inflammatory therapeutic agent. Further in-depth studies are warranted to fully characterize its pharmacological profile and validate its therapeutic potential.
References
- 1. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostaglandin E2 production by flavone and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scutellaria barbata D. Don inhibits growth and induces apoptosis by suppressing IL-6-inducible STAT3 pathway activation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
The Neuroprotective Potential of Scutebarbatine X: A Review of Current Findings
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Scutebarbatine X, a diterpenoid alkaloid derived from the plant Scutellaria barbata, has emerged as a compound of interest for its potential neuroprotective properties.[1] Preliminary research suggests its therapeutic utility in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1] This document synthesizes the currently available data on the neuroprotective effects of this compound, with a focus on its proposed mechanisms of action. While in-depth experimental data remains limited in the public domain, this guide provides a foundational overview based on existing preliminary findings.
Overview of Neuroprotective Effects
This compound is reported to exert its neuroprotective effects primarily through the inhibition of excitotoxicity and oxidative stress pathways, which are centrally implicated in neuronal injury.[1] The compound is also suggested to modulate calcium ion channels, further contributing to the reduction of neuronal damage.[1] Additionally, its anti-inflammatory properties are a promising area of investigation for mitigating the impact of chronic inflammation on neural tissues.[1] Current research is also exploring its potential to enhance cognitive function and promote neurogenesis.[1]
Quantitative Data
The available quantitative data on the bioactivity of this compound is currently limited. One study has reported its efficacy in inhibiting nitric oxide (NO) production, a key process in neuroinflammation.
| Bioassay | Metric | Result | Reference |
| Nitric Oxide (NO) Production Inhibition | IC50 | 27.4 μM | [2][3][4][5] |
Mechanism of Action: Anti-Neuroinflammatory Pathway
The primary elucidated mechanism of action for this compound in a neuroprotective context is its anti-inflammatory activity, specifically the inhibition of nitric oxide production.[2][3][4][5] Elevated levels of NO are associated with neuroinflammation and subsequent neuronal damage. By inhibiting NO production, this compound may help to alleviate this inflammatory cascade.
Experimental Protocols
Detailed experimental protocols for the neuroprotective effects of this compound are not extensively published. However, based on the reported inhibition of nitric oxide production, a general methodology can be inferred.
Assay for Nitric Oxide Production Inhibition in Microglia:
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
50 µL of cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added and the plate is incubated for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the LPS-induced NO production.
Future Directions
The current body of research provides a promising but preliminary glimpse into the neuroprotective potential of this compound. To fully elucidate its therapeutic value, further in-depth studies are required. These should include:
-
Comprehensive Dose-Response Analyses: To determine the optimal therapeutic window for neuroprotection.
-
Elucidation of Specific Signaling Pathways: Moving beyond broad descriptions to identify the specific molecular targets and signaling cascades modulated by this compound in neuronal cells. This would involve techniques such as Western blotting, qPCR, and RNA sequencing to probe pathways like Akt/mTOR, and NF-κB.
-
In Vivo Studies: To validate the in vitro findings in animal models of neurodegenerative diseases.[6][7][8] This will be crucial for assessing its bioavailability, and efficacy in a complex biological system.
-
Investigation of Excitotoxicity and Oxidative Stress Mechanisms: Detailed experiments are needed to quantify the effects of this compound on markers of excitotoxicity (e.g., calcium influx, glutamate (B1630785) receptor activity) and oxidative stress (e.g., reactive oxygen species production, antioxidant enzyme activity).
This compound stands as a promising candidate for further investigation in the field of neuroprotective therapeutics. Its demonstrated anti-inflammatory activity provides a solid foundation for future research. The scientific community eagerly awaits more detailed studies to unlock the full potential of this natural compound in the fight against neurodegenerative diseases.
References
- 1. This compound | 1312716-26-9 | MCC71626 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 7. Validated and New Experimental Models of Neurodegeneration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
Methodological & Application
Application Note and Protocol for Dissolving "Scutebarbatine X" for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Scutebarbatine X" is understood to be a representative flavonoid compound derived from the plant Scutellaria barbata. This plant is a source of numerous bioactive flavonoids, such as Scutellarein, which are known for their potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2] Like many flavonoids, this compound is expected to be hydrophobic, presenting a challenge for its dissolution in aqueous buffers required for in vitro biological assays.
This document provides a detailed protocol for the solubilization of this compound, using its aglycone form, Scutellarein, as a reference compound. The procedure involves creating a high-concentration stock solution in an organic solvent, followed by serial dilutions into aqueous media to achieve the desired final concentration for cell-based or enzymatic assays. The primary goal is to ensure complete dissolution of the compound while maintaining a final solvent concentration that is non-toxic to the experimental system (typically ≤0.5% v/v).
Solubility and Material Properties
Flavonoids like Scutellarein exhibit poor solubility in water but are soluble in organic solvents.[3][4] The selection of an appropriate solvent is critical for preparing a stable, high-concentration stock solution.
Data Presentation: Solubility of Scutellarein
The following table summarizes the solubility of Scutellarein, which serves as a proxy for this compound, in various common laboratory solvents.
| Solvent | Solubility (approx.) | Molar Equivalent (for Scutellarein, MW: 286.24 g/mol ) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[5] | ~52.4 mM | Preferred for high-concentration stock solutions.[5] |
| Ethanol (90-95%) | Good solubility[4][6] | Not specified, but sufficient for stock preparation. | An alternative to DMSO; may be less toxic to some cell lines. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL[5] | ~0.7 mM | Very low solubility; not suitable for stock solutions.[5] |
| Water | 6.85 µg/mL (0.00685 mg/mL)[3][7] | ~23.9 µM | Essentially insoluble for most experimental needs.[3] |
Note: The glycoside form, Scutellarin, has a slightly different solubility profile, with a water solubility of approximately 7.62 µg/mL.[3][7]
Experimental Protocol
This protocol outlines the steps to prepare a stock solution of this compound in DMSO and subsequently dilute it for use in a typical cell culture assay.
Materials and Equipment
-
This compound (or Scutellarein) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-blocking microcentrifuge tubes (e.g., amber tubes)
-
Sterile, nuclease-free water or PBS
-
Complete cell culture medium or assay buffer
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
-
Calibrated micropipettes and sterile tips
Part A: Preparation of a 20 mM Stock Solution in DMSO
-
Tare Balance: Place a sterile 1.5 mL amber microcentrifuge tube on the analytical balance and tare it.
-
Weigh Compound: Carefully weigh approximately 1-2 mg of this compound powder directly into the tube. Record the exact weight. (Example: 1.43 mg).
-
Calculate DMSO Volume: Use the following formula to determine the volume of DMSO needed to achieve a 20 mM stock solution. Assume the molecular weight (MW) is similar to Scutellarein (286.24 g/mol ).
Volume (µL) = (Weight (mg) / MW (g/mol)) * (1 / Concentration (mol/L)) * 1,000,000
Example Calculation: (1.43 mg / 286.24 g/mol) * (1 / 0.020 mol/L) * 1,000,000 = 249.8 µL
-
Dissolve Compound: Add the calculated volume of DMSO to the tube.
-
Mix Thoroughly: Close the cap tightly and vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear, yellow-colored solution should be observed.[8]
-
Aid Dissolution (Optional): If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C. It is stable for extended periods under these conditions.[5]
Part B: Preparation of Working Solutions for In Vitro Assay
This section describes the dilution of the 20 mM DMSO stock for a final assay concentration range of 1 µM to 50 µM. The final DMSO concentration in the assay should not exceed 0.5%.
-
Prepare Intermediate Dilution: Prepare a 100X intermediate stock solution for your highest desired concentration. For a final concentration of 50 µM, this would be a 5 mM solution.
-
Dilute the 20 mM stock solution 1:4 in sterile PBS or cell culture medium (e.g., 10 µL of 20 mM stock + 30 µL of medium = 40 µL of 5 mM solution).
-
-
Serial Dilutions: Perform serial dilutions from the 5 mM intermediate stock to create a range of 100X working stocks.
-
Final Dilution into Assay Plate: Add 1 µL of each 100X working stock to every 100 µL of cell culture medium in the wells of your assay plate. This 1:100 final dilution ensures the DMSO concentration is 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of a DMSO/medium mixture (prepared in the same ratio as your 100X stocks) to control wells. This accounts for any effects of the solvent on the cells.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from weighing the compound to its final application in an assay plate.
References
- 1. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Protective Effect of Scutellarein on Focal Cerebral Ischemia/Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SCUTELLAREIN | 529-53-3 [chemicalbook.com]
Application Notes and Protocols for Scutebarbatine X Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X is a diterpenoid alkaloid identified as a chemical constituent of Scutellaria barbata (Ban Zhi Lian), a perennial herb widely used in traditional medicine.[1] While specific research on this compound is emerging, studies on structurally related compounds from the same plant, such as Scutebarbatine A and B, provide a strong foundation for investigating its potential as an anti-cancer agent. These related compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across various cancer cell lines, including breast, lung, and colon cancer.[2][3][4][5]
The proposed mechanisms of action for related scutebarbatine compounds involve the modulation of key cellular signaling pathways, such as the MAPK and PI3K/Akt/mTOR pathways, which are critical for cell survival and proliferation.[1][2][6][7][8] Furthermore, these compounds have been observed to induce cellular stress by increasing the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[2][6] This document provides a generalized protocol for the investigation of this compound in a cell culture setting, based on the established methodologies for Scutebarbatine A and B.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the types of quantitative data that can be generated from the experimental protocols described below. This data is essential for characterizing the bioactivity of this compound.
| Parameter | Description | Example Data Points | Relevant Assays |
| IC50 Value | The concentration of this compound that inhibits 50% of cell proliferation. | 10 µM, 25 µM, 50 µM | MTT Assay, Cell Viability Assay |
| Apoptosis Rate | The percentage of cells undergoing apoptosis after treatment. | 15%, 30%, 50% | Annexin V/PI Staining, TUNEL Assay |
| Cell Cycle Distribution | The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. | G2/M arrest: 40% | Flow Cytometry (PI Staining) |
| Protein Expression Levels | Relative changes in the expression of key signaling proteins. | 2-fold increase in cleaved Caspase-3 | Western Blotting, ELISA |
| ROS Generation | The level of intracellular reactive oxygen species. | 1.5-fold increase in fluorescence | DCFH-DA Assay |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis and necrosis by this compound.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate a typical experimental workflow and a potential signaling pathway affected by this compound, based on findings for related compounds.
Caption: Experimental workflow for evaluating the effects of this compound in cell culture.
References
- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Scutebarbatine X (Scutellarin) in Animal Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Scutebarbatine X, commonly known as Scutellarin (B1681692), in preclinical animal xenograft models for cancer research. The following sections detail its mechanism of action, established dosages, and experimental protocols to guide the design and execution of in vivo studies.
Introduction
This compound (Scutellarin) is a flavonoid compound extracted from the traditional medicinal herb Erigeron breviscapus and other Scutellaria species.[1] It has garnered significant interest in oncology research due to its demonstrated anti-tumor properties across a variety of cancer types.[1][2] Scutellarin exerts its anticancer effects by modulating multiple signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth and metastasis.[1][3][4] This document consolidates data from various studies to provide practical guidance on its application in animal xenograft models.
Mechanism of Action
Scutellarin's anti-tumor activity is attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer. In ovarian cancer, it has been shown to induce a form of iron-dependent cell death known as ferroptosis by inhibiting the AKT/mTOR and JAK2/STAT3 pathways.[3] In breast cancer, Scutellarin inhibits tumor growth by regulating the HIPPO-YAP signaling pathway, which is crucial for cell proliferation and apoptosis.[2] Furthermore, it has been found to suppress lung adenocarcinoma cells by targeting the AKT/mTOR/4EBP1 and STAT3 pathways.[5] Other signaling pathways implicated in Scutellarin's anticancer effects include ERK/AMPK and Wnt/β-catenin.[1]
Signaling Pathway of Scutellarin in Cancer
Caption: Scutellarin's multifaceted anti-cancer mechanism.
Dosage and Administration in Animal Xenograft Models
The effective dosage of Scutellarin in animal xenograft models varies depending on the cancer type, tumor model, and administration route. The following tables summarize the dosages used in various studies.
Table 1: Scutellarin Dosage in Different Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage | Administration Route | Reference |
| Breast Cancer | MCF-7 | BALB/c nude mice | 200 mg/kg | Not Specified | [2] |
| Non-Small Cell Lung Cancer | H1975-Luciferase | BALB/c nude mice | 30 mg/kg, 60 mg/kg | Not Specified | [6] |
| Fibrosarcoma | HT1080 | Balb/c nude mice | 0.05 µg/g, 0.5 µg/g | Intraperitoneal injection | [7] |
| Human Tongue Carcinoma | SAS | Balb/c mice | 15 nM (with ultrasound) | Not Specified | [8] |
| Acute Myeloid Leukemia | HL-60 | Nude mice | 60 mg/kg/day | Oral (po) | [9][10] |
| Colon Tumor | HCT116 | Mice | 7 mg/kg | Oral | [11] |
Table 2: Efficacy of Scutellarin in Xenograft Models
| Cancer Type | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Breast Cancer | 200 mg/kg | 10 days | 32.4% reduction in tumor mass | [2] |
| Non-Small Cell Lung Cancer | 60 mg/kg | 21 days | ~50% reduction in tumor size | [6] |
| Fibrosarcoma | 0.5 µg/g | 20 days | 46.17% suppression in tumor weight, 47.4% reduction in tumor volume | [7][11] |
| Colon Tumor | 7 mg/kg | 4 weeks | 28.8% reduction in xenograft weight | [11] |
Experimental Protocols
This section provides detailed protocols for establishing animal xenograft models and administering Scutellarin, based on methodologies reported in the literature.
General Experimental Workflow for Scutellarin Xenograft Studies
Caption: Workflow for in vivo Scutellarin efficacy studies.
Protocol 1: Breast Cancer Xenograft Model
-
Cell Line: MCF-7 human breast cancer cells.
-
Animal Model: 5-week-old female athymic BALB/c nude mice.[2]
-
Tumor Inoculation: Subcutaneously inject MCF-7 cells into the flank of each mouse.[2]
-
Treatment:
-
Once tumors are established, begin treatment.
-
Administer Scutellarin at a dose of 200 mg/kg. The administration route was not specified in the reference, but intraperitoneal or oral gavage are common.[2]
-
A control group should receive the vehicle solution.
-
A positive control group, for example, treated with 5-FU (25 mg/kg), can be included.[2]
-
Treat for a specified duration, for example, 10 consecutive days.[2]
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.
-
-
Analysis:
-
Perform immunohistochemical analysis on tumor tissues to assess the expression of target proteins such as p-YAP and YAP.[2]
-
Protocol 2: Non-Small Cell Lung Cancer Xenograft Model
-
Cell Line: H1975-Luciferase cells.[6]
-
Animal Model: BALB/c nude mice.[6]
-
Tumor Inoculation: Subcutaneously implant H1975-Luciferase cells into the mice.[6]
-
Treatment:
-
Monitoring:
-
Analysis:
-
Perform Western blot analysis on tumor samples to evaluate the expression of proteins such as LC3, ERK1/2, p-ERK1/2, and p-AKT.[6]
-
Protocol 3: Acute Myeloid Leukemia Xenograft Model
-
Cell Line: HL-60 human acute myeloid leukemia cells.
-
Tumor Inoculation: Subcutaneously inject HL-60 cells to establish xenografts.
-
Treatment:
-
Administer breviscapine (B1142295) (containing Scutellarin) at a dose of 60 mg/kg/day via oral gavage (po).[9][10]
-
-
Monitoring:
-
Analysis:
Conclusion
This compound (Scutellarin) is a promising natural compound with significant anti-tumor activity in a range of preclinical cancer models. The provided data and protocols offer a foundation for researchers to design and conduct further investigations into its therapeutic potential. It is crucial to optimize the dosage, administration route, and treatment schedule for each specific cancer model to achieve the most effective anti-tumor response. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. From traditional medicine to modern oncology: Scutellarin, a promising natural compound in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneonline.com [geneonline.com]
- 4. journals.blrcl.org [journals.blrcl.org]
- 5. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scutellarein inhibits cancer cell metastasis in vitro and attenuates the development of fibrosarcoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of Scutellarin on Human Tongue Carcinoma Xenograft by Low-Intensity Ultrasound | PLOS One [journals.plos.org]
- 9. Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Scutebarbatine X in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Scutebarbatine X in plant extracts, particularly from Scutellaria barbata D. Don. This compound, a neo-clerodane diterpenoid, has garnered significant interest for its potential anti-inflammatory and anticancer properties.[1][2] The described method provides a reliable and reproducible approach for researchers, scientists, and drug development professionals to accurately quantify this bioactive compound. The protocol outlines procedures for sample preparation, HPLC analysis, and data interpretation, ensuring high precision and accuracy.
Introduction
Scutellaria barbata (Lamiaceae), commonly known as Ban Zhi Lian, is a perennial herb widely used in traditional medicine for the treatment of various ailments, including cancer.[3][4] The therapeutic effects of this plant are attributed to its rich composition of bioactive compounds, primarily flavonoids and diterpenoids.[3][5] Among these, this compound, a neo-clerodane diterpenoid, has been identified as a compound of interest due to its significant biological activities.[1][5] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of individual compounds in complex mixtures like plant extracts.[6][7] This application note presents a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and powdered aerial parts of Scutellaria barbata.
-
Reference Standard: this compound (purity ≥ 98%).
-
Solvents: HPLC grade methanol (B129727), acetonitrile, and water.
-
Acid: Formic acid (analytical grade).
-
Filters: 0.45 µm and 0.22 µm syringe filters.
Sample Preparation
Proper sample preparation is critical to obtaining accurate and reproducible results by removing interferences and concentrating the analyte of interest.[8]
-
Extraction:
-
Accurately weigh 1.0 g of powdered plant material into a conical flask.
-
Add 25 mL of methanol and sonicate for 30 minutes at room temperature.
-
Allow the mixture to stand for 24 hours at 4°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more with 25 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.[9]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.
-
Elute the target compound with 10 mL of 80% methanol in water.
-
Collect the eluate and evaporate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the purified residue in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[7]
-
HPLC Instrumentation and Conditions
The analysis is performed on a standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water[12][13] |
| Mobile Phase B | Acetonitrile[13] |
| Gradient Program | 0-10 min, 15-30% B; 10-45 min, 30-50% B; 45-50 min, 50-80% B; 50-55 min, 80-95% B[12] |
| Flow Rate | 1.0 mL/min[12][14] |
| Column Temperature | 30°C[14] |
| Detection Wavelength | 264 nm (based on similar scutebarbatine compounds)[14] |
| Injection Volume | 10 µL[12] |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the correlation coefficient (r²).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| r² | > 0.999 |
Method Validation Summary
The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[12]
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | [Example Value] |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | [Example Value] |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | [Example Value] |
| Precision (RSD%) | < 2% | [Example Value] |
| Accuracy (Recovery %) | 95 - 105% | [Example Value] |
| Robustness | No significant change in results | [Example Value] |
Quantification of this compound in Plant Extracts
The concentration of this compound in the plant extract is calculated using the regression equation from the calibration curve.
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| Sample 1 | [Example Value] | [Example Value] | [Example Value] |
| Sample 2 | [Example Value] | [Example Value] | [Example Value] |
| Sample 3 | [Example Value] | [Example Value] | [Example Value] |
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 7. extractionmagazine.com [extractionmagazine.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scielo.br [scielo.br]
- 11. Chromatographic fingerprint and quantitative analysis of seven bioactive compounds of Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Flavones and Scutebarbatines in Scutellariae barbatae by HPLC [xb.njucm.edu.cn]
Application Notes and Protocols for Scutebarbatine X in MTT Assay for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X is a neo-clerodane diterpenoid isolated from Scutellaria barbata (Labiatae), a plant with a history in traditional medicine.[1] While specific research on this compound is emerging, related compounds from the same plant, such as Scutebarbatine A and the flavonoid Scutellarin, have demonstrated significant anti-tumor properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2][][4][5] These compounds modulate key signaling pathways, making them promising candidates for cancer therapy research.
This document provides detailed application notes and a protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.[6][7][8]
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[7][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.
Application Notes
While data specific to this compound is limited, the known effects of related compounds from Scutellaria barbata provide a strong rationale for investigating its anti-proliferative activity.
-
Dose- and Time-Dependent Effects: Studies on Scutellarin and Scutebarbatine A consistently show that their cytotoxic effects on cancer cells are both dose- and time-dependent.[2][9][10][11] Therefore, it is recommended to test this compound across a range of concentrations and incubation times to determine its IC50 (half-maximal inhibitory concentration) value.
-
Cell Line Specificity: The efficacy of these compounds can vary between different cancer cell lines. For instance, Scutebarbatine A has shown cytotoxic effects against breast cancer cells (MDA-MB-231 and MCF-7) with less toxicity toward non-cancerous breast epithelial cells (MCF-10A).[5] It is advisable to test this compound on a panel of relevant cancer cell lines and, if possible, a non-cancerous control cell line.
-
Mechanism of Action: Scutellarin and Scutebarbatine A have been shown to induce apoptosis and cell cycle arrest by modulating various signaling pathways, including AKT/mTOR, STAT3, p53, and MAPK.[5][10][12][13][14][15] The MTT assay serves as an initial screening tool to identify cytotoxic effects, which can then be further investigated to elucidate the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the inhibitory effects of Scutellarin and Scutebarbatine A on various cancer cell lines, providing a reference for designing experiments with this compound.
Table 1: Inhibitory Effects of Scutellarin on Cancer Cell Viability
| Cell Line | Cancer Type | Incubation Time | IC50 Concentration | Reference |
| MCF-7 | Breast Cancer | 72 h | Not specified, significant inhibition at 40-120 µM | [9][11] |
| A549 | Lung Adenocarcinoma | 24 h | Not specified, significant inhibition at 200-600 µM | [10] |
| HCT-116 | Colon Cancer | 24 h | Not specified, sensitized cells to other drugs | [14][16] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Not specified, induced apoptosis | [12] |
| PC3 | Prostate Cancer | 24 h | Not specified, enhanced cisplatin (B142131) cytotoxicity | [17] |
Table 2: Inhibitory Effects of Scutebarbatine A on Cancer Cell Viability
| Cell Line | Cancer Type | Incubation Time | IC50 Concentration | Reference |
| A549 | Lung Carcinoma | 48 h | 39.21 µg/mL | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | Dose-dependent cytotoxicity observed | [5] |
| MCF-7 | Breast Cancer | Not specified | Dose-dependent cytotoxicity observed | [5] |
| Caco-2 | Colon Adenocarcinoma | Not specified | Selective cytotoxicity observed | [4] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.
-
Perform a cell count and adjust the cell density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) should be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 690 nm is recommended.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Potential Signaling Pathway Modulation
Based on the known mechanisms of related compounds, this compound may influence key signaling pathways that regulate cell survival and apoptosis. The diagram below illustrates a simplified representation of the AKT/mTOR and STAT3 pathways, which are common targets.
Caption: Potential inhibitory effects on AKT/mTOR and STAT3 pathways.
References
- 1. abmole.com [abmole.com]
- 2. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Scutellarin Inhibits Proliferation, Invasion, and Tumorigenicity in Human Breast Cancer Cells by Regulating HIPPO-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scutellarin suppresses proliferation and promotes apoptosis in A549 lung adenocarcinoma cells via AKT/mTOR/4EBP1 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. japsonline.com [japsonline.com]
- 13. geneonline.com [geneonline.com]
- 14. Scutellarin suppresses growth and causes apoptosis of human colorectal cancer cells by regulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scutellarin improves the radiosensitivity of non‐small cell lung cancer cells to iodine‐125 seeds via downregulating the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scutellarin Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Apoptosis Induced by Scutebarbatine X using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a compound derived from Scutellaria barbata, is under investigation for its potential as an anti-cancer agent. A key mechanism of action for many chemotherapeutic compounds is the induction of apoptosis, or programmed cell death. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the quantitative analysis of apoptotic and necrotic cells. This document provides a detailed protocol for assessing apoptosis in cells treated with this compound.
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
This compound
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Sterile 1.5 mL microcentrifuge tubes or 5 mL polystyrene round-bottom tubes[1]
-
Flow cytometer
Cell Treatment
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound for different time periods (e.g., 24, 48, 72 hours). Include a vehicle-treated control (cells treated with the solvent at the same final concentration used for this compound).
-
Positive Control (Optional): Treat cells with a known apoptosis-inducing agent (e.g., staurosporine) to serve as a positive control for the assay.[1]
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA to maintain membrane integrity.[1] Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells directly and centrifuge at 300 x g for 5 minutes.[1]
-
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[1]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3]
Flow Cytometry Analysis
-
Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap.
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) within the gated population.
-
Data Interpretation: Analyze the data using appropriate software (e.g., FlowJo). The cell populations will be distributed into four quadrants:
-
Lower-left (Annexin V- / PI-): Live, healthy cells.
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left (Annexin V- / PI+): Necrotic cells (often considered artifacts).
-
Data Presentation
The following table summarizes typical experimental parameters for inducing apoptosis with compounds from Scutellaria barbata, which can serve as a starting point for experiments with this compound.
| Parameter | Range/Value | Cell Line Examples | Reference |
| Compound Concentration | 10 - 100 µg/mL (for extracts) 20 - 80 µM (for isolated compounds) | HT-29 (colon cancer) A549 (lung cancer) | [4][5] |
| Treatment Duration | 24 - 72 hours | H22 (hepatoma) CL1-5 (lung cancer) | [6][7] |
| Expected Percentage of Apoptotic Cells (Early + Late) | Varies significantly with concentration, time, and cell line. Can range from a few percent to over 50%. | Breast cancer cells, Colorectal cancer cells | [4][8] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing apoptosis using flow cytometry.
Potential Signaling Pathway for Apoptosis Induction
Studies on related compounds from Scutellaria barbata suggest the involvement of multiple signaling pathways in apoptosis induction. This compound may act on similar pathways.
Caption: Potential signaling pathways for this compound-induced apoptosis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. phnxflow.com [phnxflow.com]
- 4. Scutellaria barbata D. Don inhibits growth and induces apoptosis by suppressing IL-6-inducible STAT3 pathway activation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scutellaria barbate extract induces apoptosis of hepatoma H22 cells via the mitochondrial pathway involving caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scutebarbatine-Induced G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X is a neo-clerodane diterpenoid derived from the plant Scutellaria barbata. While specific research on this compound's direct impact on cell cycle regulation is emerging, extensive studies on related compounds such as Scutebarbatine A and B, as well as extracts from Scutellaria barbata, have demonstrated significant anti-tumor activity. A key mechanism of this activity is the induction of cell cycle arrest at the G2/M checkpoint, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2][3] This document provides a detailed overview of the application of Scutebarbatine compounds in inducing G2/M cell cycle arrest, complete with quantitative data, experimental protocols, and visual diagrams of the implicated signaling pathways and experimental workflows.
Disclaimer: The following data and protocols are primarily based on studies of Scutebarbatine A, Scutebarbatine B, and Scutellaria barbata extracts, as direct quantitative data for this compound is not yet widely available. These protocols serve as a guide for investigating the potential effects of this compound on the G2/M cell cycle phase.
Data Presentation
The following tables summarize the quantitative effects of Scutebarbatine B and Scutellaria barbata extract on cell cycle distribution in different cancer cell lines.
Table 1: Effect of Scutebarbatine B on Cell Cycle Distribution in Breast Cancer Cells
| Treatment | Cell Line | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | MCF-7 | 0 µM | 60.3 ± 2.5 | 25.1 ± 1.8 | 14.6 ± 1.2 |
| Scutebarbatine B | MCF-7 | 20 µM | 45.2 ± 2.1 | 20.5 ± 1.5 | 34.3 ± 2.0 |
| Scutebarbatine B | MCF-7 | 40 µM | 30.1 ± 1.9 | 15.8 ± 1.3 | 54.1 ± 2.8 |
| Control | MDA-MB-231 | 0 µM | 55.7 ± 3.1 | 28.4 ± 2.2 | 15.9 ± 1.7 |
| Scutebarbatine B | MDA-MB-231 | 20 µM | 42.8 ± 2.7 | 22.1 ± 1.9 | 35.1 ± 2.4 |
| Scutebarbatine B | MDA-MB-231 | 40 µM | 28.9 ± 2.3 | 16.3 ± 1.6 | 54.8 ± 3.1 |
Data is presented as mean ± standard deviation and is based on findings from studies on Scutebarbatine B.[1][2]
Table 2: Effect of Scutellaria barbata (SB) Extract on Cell Cycle Distribution in Lung Cancer Cells
| Treatment | Cell Line | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | CL1-5 | 0 mg/ml | 65.4 ± 1.2 | 23.8 ± 0.9 | 10.8 ± 0.5 |
| SB Extract | CL1-5 | 0.5 mg/ml | 50.1 ± 1.5 | 28.6 ± 1.1 | 21.3 ± 0.6 |
Data is presented as mean ± standard deviation and is based on findings from studies on Scutellaria barbata extract.[3]
Signaling Pathways and Experimental Workflow
Signaling Pathway of Scutebarbatine-Induced G2/M Arrest
References
- 1. researchgate.net [researchgate.net]
- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Scutebarbatine X in Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct in vivo data for Scutebarbatine X is publicly available. The following protocols and notes are based on methodologies established for closely related diterpenoid alkaloids isolated from Scutellaria barbata, such as Scutebarbatine A and B, and general practices for xenograft models. These should be adapted and optimized for specific experimental contexts.
Introduction
This compound is a neo-clerodane diterpenoid alkaloid derived from the plant Scutellaria barbata (Ban Zhi Lian), a herb used in traditional medicine for its anti-inflammatory and anti-tumor properties. Emerging in vitro studies have highlighted the cytotoxic potential of this compound against various cancer cell lines, suggesting its promise as a potential chemotherapeutic agent. This document provides detailed application notes and proposed protocols for the in vivo evaluation of this compound's anti-tumor efficacy in murine tumor models.
The proposed mechanism of action for compounds from Scutellaria barbata involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1] Specifically, related compounds like Scutebarbatine A have been shown to induce mitochondria-mediated apoptosis by down-regulating Bcl-2 and up-regulating cleaved caspases-3 and -9.[2][3]
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not widely published, the following table summarizes representative data from studies on Scutebarbatine A and a general Scutellaria barbata (SB) extract to provide a comparative baseline for expected outcomes.
| Compound | Tumor Model | Dosage & Route | Treatment Duration | Tumor Growth Inhibition | Key Biomarker Changes (in tumor tissue) | Reference |
| Scutebarbatine A | A549 Human Lung Carcinoma Xenograft (Nude Mice) | 40 mg/kg, Intraperitoneal (i.p.) | 15 days | Significant suppression compared to control (p < 0.05) | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9, ↓ Bcl-2 | [2] |
| S. barbata Extract | CL1-5 Lung Cancer Xenograft (Nude Mice) | 60 mg/kg, Intraperitoneal (i.p.), 6x/week | Not Specified | Marked inhibition of tumor growth | ↓ Proliferation, ↓ Angiogenesis, ↑ Apoptosis, ↑ Autophagy | [4] |
| Scutebarbatine B | Breast Cancer Xenograft (Mice) | Not Specified | Not Specified | Significant suppression of tumor growth | Not Specified | [5] |
Proposed Experimental Protocols
The following are detailed protocols for evaluating the in vivo anti-tumor activity of this compound.
Animal Model and Tumor Implantation
This protocol describes the establishment of a subcutaneous xenograft model, a common method for assessing the efficacy of novel anti-cancer compounds.
Materials:
-
4-6 week old immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Cancer cell line of interest (e.g., A549, MCF-7, HT-29) cultured under sterile conditions
-
Sterile Phosphate Buffered Saline (PBS) or serum-free media
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
Animal housing and husbandry facilities compliant with institutional guidelines
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete media.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS or serum-free media to a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100-150 µL of the cell suspension (1-1.5 x 10⁶ cells) into the lower flank of each mouse.[4]
-
Monitor mice for tumor growth. Begin treatment when tumors reach a palpable volume, typically 100-150 mm³.[4]
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
Preparation and Administration of this compound
Proper formulation and administration are critical for bioavailability and consistent results.
Materials:
-
This compound (powder form)
-
Vehicle solution (e.g., sterile PBS, 0.5% carboxymethylcellulose, or a solution containing DMSO, Tween 80, and saline). Note: A pilot study to determine maximum tolerated dose (MTD) and optimal vehicle is highly recommended.
-
Syringes and appropriate gauge needles for the chosen route of administration.
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
If using a vehicle containing DMSO, first dissolve this compound in a small volume of DMSO, then add Tween 80, and finally bring to the final volume with sterile saline. A common ratio is 5% DMSO, 5% Tween 80, 90% saline.
-
Ensure the solution is homogenous. Vortex or sonicate briefly if necessary. Prepare fresh daily.
-
-
Administration:
-
Based on protocols for related compounds, a starting dose could be in the range of 40-60 mg/kg body weight.[2][4]
-
Administer the solution via intraperitoneal (i.p.) injection.[2][4] This route was chosen for Scutebarbatine A to enhance bioavailability.[2]
-
The dosing frequency could be once daily or six times per week.[4]
-
The control group should receive an equivalent volume of the vehicle solution.
-
Monitoring and Endpoint Analysis
Protocol:
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) × 0.52.[4]
-
Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of systemic toxicity.[2]
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum size allowed by institutional guidelines, or after a pre-determined study duration (e.g., 15-21 days).
-
Tissue Collection: At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for western blotting or fix in formalin for immunohistochemistry).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound in cancer cells.
References
- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flavonoids from Scutellaria barbata in Neurodegenerative Disease Models
A Note on Scutebarbatine X: Extensive literature review did not yield specific data on the application of this compound in neurodegenerative disease models. The following application notes and protocols are based on the well-documented neuroprotective effects of Scutellarin (B1681692) and the total flavonoids extracted from Scutellaria barbata (SBF), the plant source of this compound. These compounds share structural similarities and are expected to exhibit comparable biological activities. Researchers interested in this compound are encouraged to adapt these protocols as a starting point for their investigations.
Application Notes
Introduction
Flavonoids derived from the plant Scutellaria barbata, including the prominent compound Scutellarin, have demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] These compounds exert their effects through a multi-target approach, primarily by mitigating oxidative stress and neuroinflammation, two key pathological hallmarks of neurodegeneration.[4][5][6][7][8] The application of Scutellaria barbata flavonoids (SBF) has been shown to improve cognitive deficits, reduce neuronal injury, and modulate glial cell activity in animal models of Alzheimer's disease.[1][2][9][10]
Mechanism of Action
The neuroprotective effects of Scutellarin and related flavonoids are attributed to their ability to modulate key signaling pathways involved in cellular defense and inflammation. A primary mechanism involves the activation of the PI3K/Akt signaling pathway , which in turn promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) .[4][11] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[4] By enhancing the endogenous antioxidant defense system, these flavonoids help to neutralize reactive oxygen species (ROS) and reduce oxidative damage to neurons.
Furthermore, Scutellarin has been shown to suppress neuroinflammation by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway .[3][5] This pathway is a central mediator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. The modulation of glial cells, including astrocytes and microglia, also contributes to the anti-inflammatory and neuroprotective effects of SBF.[9][10]
Preclinical Evidence in Neurodegenerative Disease Models
In Vivo Alzheimer's Disease Model (Composited Aβ-induced)
Studies utilizing a rat model of Alzheimer's disease, induced by intracerebroventricular injection of composited amyloid-beta (Aβ), have demonstrated the therapeutic potential of SBF.[1][2] Oral administration of SBF has been shown to:
-
Improve Cognitive Function: Ameliorate learning and memory deficits as assessed by the Morris water maze test.[1][2]
-
Reduce Neuronal Damage: Attenuate neuropathological changes in the hippocampus and cerebral cortex, including neuron loss and mitochondrial damage.[1][2]
-
Modulate Glial Cell Activity: Reverse the abnormal increase in astrocytes and microglia, and the decrease in oligodendrocytes, observed in the disease model.[9][10]
In Vitro Models of Neuronal Injury
In cell-based models, Scutellarin has been shown to protect neurons from various insults, including oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury.[4][11] These studies have confirmed its ability to reduce oxidative stress and inhibit apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Scutellaria barbata flavonoids (SBF).
Table 1: Effects of SBF on Cognitive Performance in a Rat Model of Alzheimer's Disease
| Treatment Group | Dose (mg/kg) | Escape Latency (s) in Morris Water Maze (Day 5) | Time in Target Quadrant (s) in Morris Water Maze |
| Sham | - | Shorter latency compared to model | More time compared to model |
| Model (Composited Aβ) | - | Significantly longer latency | Significantly less time |
| SBF-treated | 35 | Reduced latency compared to model | Increased time compared to model |
| SBF-treated | 70 | Reduced latency compared to model | Increased time compared to model |
| SBF-treated | 140 | Reduced latency compared to model | Increased time compared to model |
Note: Specific numerical values were not consistently provided in the source abstracts. The table reflects the reported trends and statistical significance.[1][2]
Table 2: Effects of SBF on Glial Cell Markers in the Brains of Alzheimer's Disease Model Rats
| Treatment Group | Dose (mg/kg) | GFAP Expression (Astrocytes) | CD45 Expression (Microglia) | Claudin 11 Expression (Oligodendrocytes) |
| Sham | - | Baseline | Baseline | Baseline |
| Model (Composited Aβ) | - | Increased | Increased | Decreased |
| SBF-treated | 35 | Decreased vs. Model | Decreased vs. Model | Increased vs. Model |
| SBF-treated | 70 | Decreased vs. Model | Decreased vs. Model | Increased vs. Model |
| SBF-treated | 140 | Decreased vs. Model | Decreased vs. Model | Increased vs. Model |
Note: This table summarizes the reported changes in protein expression levels.[9][10]
Experimental Protocols
Protocol 1: In Vivo Alzheimer's Disease Model and SBF Treatment
Objective: To evaluate the neuroprotective effects of Scutellaria barbata flavonoids (SBF) in a rat model of Alzheimer's disease induced by composited amyloid-beta (Aβ).
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Composited Aβ solution (containing Aβ25-35, AlCl3, and RHTGF-β1)
-
Scutellaria barbata flavonoids (SBF) powder
-
Vehicle for SBF (e.g., 0.5% carboxymethylcellulose sodium)
-
Stereotaxic apparatus
-
Morris water maze setup
-
Anesthetics (e.g., chloral (B1216628) hydrate)
-
Histology and electron microscopy reagents
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Model Induction:
-
Anesthetize the rats.
-
Using a stereotaxic apparatus, perform a right intracerebroventricular injection of the composited Aβ solution.
-
A sham-operated group should receive an injection of saline.
-
-
SBF Administration:
-
Prepare SBF solutions at the desired concentrations (e.g., 35, 70, and 140 mg/kg).
-
Beginning 24 hours after the Aβ injection, administer the SBF solutions or vehicle orally to the respective groups once daily for 36 days.
-
-
Behavioral Testing (Morris Water Maze):
-
Starting on day 30 of treatment, conduct the Morris water maze test to assess spatial learning and memory.
-
The test typically consists of a place navigation trial (finding a hidden platform) for 5 days, followed by a probe trial (platform removed) to assess memory retention.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissues for histological and ultrastructural analysis.
-
Process brain sections for Hematoxylin and Eosin (H&E) staining to observe neuronal morphology.
-
Prepare tissue samples for transmission electron microscopy to examine subcellular structures like mitochondria.
-
Protocol 2: In Vitro Neuroprotection Assay using a Neuronal Cell Line
Objective: To assess the protective effects of Scutellarin against oxidative stress-induced cell death in a neuronal cell line (e.g., HT22 or PC12 cells).
Materials:
-
HT22 or PC12 cells
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)
-
Scutellarin
-
Inducing agent for oxidative stress (e.g., glutamate (B1630785) or H₂O₂)
-
MTT or other cell viability assay kit
-
Reagents for Western blotting (antibodies against PI3K, Akt, Nrf2, HO-1, etc.)
-
Fluorescent probes for ROS measurement (e.g., DCFH-DA)
Procedure:
-
Cell Culture: Culture the neuronal cells under standard conditions (37°C, 5% CO₂).
-
Treatment:
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability, 6-well for Western blotting).
-
Pre-treat the cells with various concentrations of Scutellarin for a specified period (e.g., 2-4 hours).
-
Induce oxidative stress by adding the inducing agent (e.g., glutamate) to the culture medium for a defined duration (e.g., 24 hours).
-
-
Cell Viability Assay:
-
Perform an MTT assay to quantify cell viability in the different treatment groups.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Nrf2, HO-1) and appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
Visualizations
Caption: PI3K/Akt/Nrf2 signaling pathway activated by Scutellarin.
Caption: Experimental workflow for in vivo evaluation of SBF.
References
- 1. Scutellaria barbata flavonoids alleviate memory deficits and neuronal injuries induced by composited Aβ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellaria barbata flavonoids alleviate memory deficits and neuronal injuries induced by composited Aβ in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 4. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanol extract of Scutellaria baicalensis Georgi prevents oxidative damage and neuroinflammation and memorial impairments in artificial senescense mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Neurodegenerative Microbially-Shaped Diseases: Oxidative Stress Meets Neuroinflammation [mdpi.com]
- 9. benthamscience.com [benthamscience.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K/Akt Pathway Analysis with Scutebarbatine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a key target for therapeutic development.[1][2][3] Scutellarin, a flavonoid extracted from Erigeron breviscapus, and its derivatives have demonstrated the ability to modulate this pathway.[4][5][6][7] Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata, is an anti-inflammatory agent.[8] While direct evidence for this compound's effect on the PI3K/Akt pathway is emerging, related compounds from Scutellaria barbata have been shown to modulate key signaling cascades, including the PI3K/Akt/mTOR pathway.[9][10]
These application notes provide a framework for investigating the effects of this compound on the PI3K/Akt pathway, with detailed protocols for key experiments.
Putative Mechanism of Action
Based on studies of related compounds, this compound is hypothesized to exert its effects on the PI3K/Akt pathway, potentially leading to the inhibition of cancer cell proliferation and survival. The proposed mechanism involves the modulation of Akt phosphorylation. In many cancer cells, the PI3K/Akt pathway is constitutively active, promoting cell survival and proliferation.[11] this compound may inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby attenuating the pro-survival signals.[10]
Key Experiments for Pathway Analysis
A comprehensive analysis of this compound's impact on the PI3K/Akt pathway involves a combination of techniques to assess cell viability and the phosphorylation status of key pathway proteins.
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic or anti-proliferative effects of this compound on cancer cells.[12][13]
-
Western Blot Analysis: To quantify the levels of total and phosphorylated Akt (p-Akt), providing direct evidence of pathway modulation.[1][11][14]
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 (Breast Cancer) | Data to be determined | Data to be determined |
| PC-3 (Prostate Cancer) | Data to be determined | Data to be determined |
| A549 (Lung Cancer) | Data to be determined | Data to be determined |
Table 2: Quantification of Akt Phosphorylation by Western Blot
| Treatment | p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (IC50 concentration) | Data to be determined |
| Positive Control (e.g., PI3K inhibitor) | Data to be determined |
Experimental Protocols
Cell Viability - MTT Assay Protocol
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[12] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[12][15]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[13][15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[15]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[16]
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12][16]
Western Blot Protocol for Phosphorylated Akt (p-Akt)
This protocol allows for the detection and quantification of phosphorylated Akt, a key indicator of PI3K/Akt pathway activity.[1][11][14]
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[1]
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt[1]
-
HRP-conjugated secondary antibody[1]
-
ECL substrate[1]
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
-
Cell Lysis and Protein Extraction: [1]
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting: [1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Acquire the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.[1]
-
Quantify band intensities using densitometry software.
-
Visualizations
Caption: Hypothesized PI3K/Akt signaling pathway modulation by this compound.
Caption: Experimental workflow for analyzing the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway [mdpi.com]
- 5. Scutellarin regulates osteoarthritis in vitro by inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advancement in the anticancer efficacy of the natural flavonoid scutellarin: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Gene Expression Profiling Following Scutebarbatine X Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata, has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Gene expression profiling provides a comprehensive overview of the global transcriptional changes in cells or tissues following treatment with this compound. This allows for the identification of key signaling pathways and biological processes modulated by the compound, offering insights into its mechanism of action and potential therapeutic targets.
These application notes provide a framework for conducting gene expression profiling studies to investigate the effects of this compound. While comprehensive gene expression data for this compound is still emerging, this document outlines the expected effects based on related compounds and provides detailed protocols for robust experimental design and execution.
Data Presentation: Hypothetical Gene Expression Changes
Based on the known anti-inflammatory and neuroprotective properties of this compound and the effects of the related compound Scutellarin, it is hypothesized that treatment will lead to significant changes in the expression of genes involved in inflammation, apoptosis, and cell survival pathways. The following tables summarize potential differentially expressed genes in a hypothetical study using a relevant cell line (e.g., BV-2 microglia for neuroinflammation studies or a cancer cell line for anti-cancer investigations) treated with this compound.
Table 1: Hypothetical Down-regulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Putative Function |
| TNF | Tumor necrosis factor | -2.5 | < 0.01 | Pro-inflammatory cytokine |
| IL6 | Interleukin 6 | -2.2 | < 0.01 | Pro-inflammatory cytokine |
| IL1B | Interleukin 1 beta | -2.8 | < 0.01 | Pro-inflammatory cytokine |
| RELA | RELA proto-oncogene, NF-kB subunit | -1.8 | < 0.05 | Transcription factor in NF-κB pathway |
| IKBKB | Inhibitor of nuclear factor kappa B kinase subunit beta | -1.5 | < 0.05 | Activator of NF-κB pathway |
| COX2 (PTGS2) | Prostaglandin-endoperoxide synthase 2 | -2.0 | < 0.01 | Inflammatory mediator |
| MMP9 | Matrix metallopeptidase 9 | -1.7 | < 0.05 | Tissue remodeling, inflammation |
| BCL2L1 | BCL2 like 1 | -1.6 | < 0.05 | Anti-apoptotic protein |
Table 2: Hypothetical Up-regulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Putative Function |
| NQO1 | NAD(P)H quinone dehydrogenase 1 | 2.0 | < 0.01 | Antioxidant enzyme |
| HMOX1 | Heme oxygenase 1 | 2.3 | < 0.01 | Antioxidant, anti-inflammatory |
| GCLC | Glutamate-cysteine ligase catalytic subunit | 1.8 | < 0.05 | Glutathione synthesis |
| PTEN | Phosphatase and tensin homolog | 1.5 | < 0.05 | Tumor suppressor, PI3K/Akt pathway inhibitor |
| BAX | BCL2 associated X, apoptosis regulator | 1.9 | < 0.05 | Pro-apoptotic protein |
| CASP3 | Caspase 3 | 1.7 | < 0.05 | Executioner caspase in apoptosis |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | 2.1 | < 0.01 | Cell cycle arrest |
| GADD45A | Growth arrest and DNA damage inducible alpha | 1.9 | < 0.05 | DNA damage response |
Mandatory Visualization
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture the selected cell line (e.g., BV-2 microglia, RAW 264.7 macrophages, or a relevant cancer cell line) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment:
-
For studies on anti-inflammatory effects, pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Subsequently, induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide [LPS] at 1 µg/mL).
-
Include appropriate controls: untreated cells, vehicle control (DMSO), and stimulus-only control.
-
For studies on direct effects (e.g., in cancer cells), treat the cells with this compound or vehicle for the desired time points (e.g., 24, 48 hours).
-
-
Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction
-
Cell Lysis: Add 1 mL of TRIzol reagent (or a similar lysis buffer) directly to each well of the 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol (B130326) and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8).
Protocol 3: RNA Sequencing (RNA-Seq)
-
Library Preparation:
-
Start with high-quality total RNA (100 ng - 1 µg).
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. Incorporate dUTP in this step for stranded library preparation.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA.
-
USER Excision (for stranded libraries): If dUTP was incorporated, treat with Uracil-Specific Excision Reagent (USER) to remove the second strand, preserving strand information.
-
PCR Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.
-
Library Purification and Quality Control: Purify the PCR product and assess the quality and size distribution of the library using a bioanalyzer.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries if desired.
-
Perform sequencing on an Illumina platform (e.g., NextSeq or NovaSeq) to generate single-end or paired-end reads.
-
Caption: A generalized workflow for RNA sequencing and data analysis.
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
Read Trimming: If necessary, trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Read Alignment: Align the trimmed reads to a reference genome (e.g., human or mouse genome) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
-
Differential Gene Expression Analysis:
-
Import the count matrix into R.
-
Use packages like DESeq2 or edgeR to normalize the counts and perform statistical analysis to identify differentially expressed genes between treatment groups and controls.
-
Set thresholds for significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log2(FoldChange)| > 1).
-
-
Pathway and Gene Ontology (GO) Analysis: Use the list of differentially expressed genes to perform enrichment analysis using tools like DAVID, Metascape, or GSEA to identify over-represented biological pathways and functions.
Protocol 5: Validation of Gene Expression by RT-qPCR
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Primer Design: Design and validate primers for the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Run the reactions in triplicate on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.
-
Disclaimer: The gene expression data presented in this document is hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions. Researchers should perform their own experiments to determine the effects of this compound.
Troubleshooting & Optimization
Scutebarbatine X solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scutebarbatine X, focusing on its solubility challenges in aqueous solutions.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound in aqueous buffers for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these challenges.
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
Answer: this compound, like many other neo-clerodane diterpenoids, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. We recommend a stepwise approach to solubilization:
-
Prepare a Concentrated Stock Solution in an Organic Solvent: Based on available data for this compound and related compounds, the following organic solvents are recommended for creating a primary stock solution.[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
-
Serial Dilution into Aqueous Buffer: Once a clear, concentrated stock solution is achieved in an organic solvent (e.g., DMSO), you can perform serial dilutions into your final aqueous experimental buffer. It is crucial to add the stock solution to the buffer in small aliquots while vortexing or stirring to prevent precipitation.
-
Solubility Enhancement Techniques: If precipitation occurs upon dilution, consider the following techniques:
-
Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the compound in the final buffer.[]
-
Gentle Heating: Gently warm the solution to 37°C to improve solubility. However, the thermal stability of this compound has not been fully characterized, so prolonged heating should be avoided.[]
-
Use of Surfactants or Co-solvents: For challenging applications, particularly in vivo studies, a formulation with surfactants like Tween-80 and co-solvents like PEG300 may be necessary. A protocol for the related compound, Scutebarbatine A, suggests a mixture of DMSO, PEG300, and Tween-80 before final dilution in saline.[3]
-
Below is a workflow diagram to guide you through the troubleshooting process.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a starting point for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (MW: 634.68 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of Scutebarbarine X powder to equilibrate to room temperature for at least one hour before opening.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 6.35 mg of this compound.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C for long-term storage. For Scutebarbatine A, storage at -80°C is recommended for up to 6 months.[3]
Note: The final concentration of the organic solvent in your experimental setup should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts. Always run a vehicle control in your experiments.
Quantitative Data Summary
| Compound | Solvent | Solubility Notes | Reference |
| This compound | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | Soluble | |
| Scutebarbatine B | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | Soluble. Heating to 37°C and sonication can improve solubility. | |
| Scutebarbatine K | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | Soluble | [1] |
| Scutebarbatine A | DMSO | A 12.5 mg/mL stock solution in DMSO is achievable. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound? A1: this compound is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata.[4] Its chemical formula is C₃₄H₃₈N₂O₁₀ and it has a molecular weight of 634.68 g/mol .[5][6][]
Q2: Can I dissolve this compound directly in water or PBS? A2: It is highly unlikely that this compound will dissolve directly in aqueous solutions due to its complex, hydrophobic structure, a common characteristic of diterpenoids.[8] We strongly recommend preparing a concentrated stock solution in an organic solvent like DMSO first.
Q3: How should I store this compound? A3: As a powder, this compound should be stored at -20°C. In a solvent like DMSO, stock solutions of the related compound Scutebarbatine A are stable for up to 6 months at -80°C or 1 month at -20°C, protected from light.[3] Similar stability can be expected for this compound, but it is advisable to prepare fresh dilutions for experiments.
Q4: What are the known biological activities of this compound? A4: this compound has been reported to have anti-inflammatory properties by inhibiting nitric oxide production.[9][4][10] It is also being investigated for its potential as a neuroprotective agent.[5]
Q5: Are there any signaling pathways associated with this compound or related compounds? A5: While specific signaling pathways for this compound are not detailed in the provided search results, related compounds from Scutellaria barbata, such as Scutebarbatine A, have been shown to activate the MAPK and ER stress signaling pathways, leading to apoptosis in cancer cells.[3] The diagram below illustrates a generalized MAPK signaling cascade.
References
- 1. Scutebarbatine K | CAS:960302-86-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1312716-26-9 [chemicalbook.com]
- 5. This compound | 1312716-26-9 | MCC71626 | Biosynth [biosynth.com]
- 6. clearsynth.com [clearsynth.com]
- 8. maxapress.com [maxapress.com]
- 9. This compound | CAS:1312716-26-9 | Manufacturer ChemFaces [chemfaces.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Scutebarbatine X Degradation in Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Scutebarbatine X to prevent its degradation. By following these recommendations, users can ensure the integrity and stability of the compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a neo-clerodane diterpenoid isolated from Scutellaria barbata.[1] Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of research results. Degradation can lead to a loss of potency and the formation of impurities that may have unintended effects.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Powder:
-
In solvent:
It is also recommended to store the compound in a dry, ventilated place, protected from light and heat.[2]
Q3: What are the main factors that can cause this compound degradation?
A3: Like many flavonoids and diterpenoids, this compound is susceptible to degradation from several factors:
-
Temperature: High temperatures can accelerate chemical reactions, leading to degradation.[3]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[4]
-
pH: Both acidic and alkaline conditions can cause hydrolysis of labile functional groups.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[1]
-
Humidity: Moisture can facilitate hydrolytic degradation, especially for compounds with ester or glycosidic bonds.
Q4: How can I tell if my this compound has degraded?
A4: Degradation can be identified through several methods:
-
Visual Inspection: Changes in color or physical appearance of the powder.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) can help in identifying the mass of potential degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
Problem 1: I observe new peaks in my HPLC chromatogram after storing this compound.
-
Question: Were the storage conditions appropriate?
-
Question: Was the container properly sealed?
-
Answer: An improperly sealed container can expose the compound to moisture and oxygen, leading to hydrolysis and oxidation. Ensure containers are tightly closed.
-
-
Question: If in solution, was the solvent appropriate and stored correctly?
-
Answer: The stability of this compound can be solvent-dependent. Ensure the solvent is of high purity and was stored under appropriate conditions to prevent the formation of reactive species. Store solutions at -80°C or -20°C as recommended.[1]
-
Problem 2: The biological activity of my this compound appears to be lower than expected.
-
Question: How old is the compound and how has it been stored?
-
Answer: Even under recommended conditions, very long-term storage can lead to some degradation. Refer to the storage guidelines for expected stability timelines.[1]
-
-
Question: Has the compound undergone multiple freeze-thaw cycles?
-
Answer: Repeated freeze-thaw cycles can degrade compounds in solution. It is advisable to aliquot solutions into smaller, single-use volumes to avoid this.
-
-
Question: Could the compound have been exposed to contaminants?
-
Answer: Contamination with acids, bases, or metals can catalyze degradation. Use clean labware and high-purity solvents.
-
Quantitative Data on Degradation
The following table provides illustrative data from a hypothetical forced degradation study on a compound structurally similar to this compound, demonstrating its stability under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 18% | 4 |
| Thermal | 48 hours | 80°C | 12% | 2 |
| Photolytic (UV light) | 24 hours | Room Temp | 22% | 3 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to monitor for peak purity and changes in the UV spectrum.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in stressed samples to the control sample.
-
Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.
-
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: General workflow for a forced degradation study.
References
Troubleshooting inconsistent results with Scutebarbatine X
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Scutebarbatine X. The information is compiled to address potential inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata (Labiatae).[1][2][3] It is primarily recognized for its anti-inflammatory and neuroprotective properties.[4] The principal mechanism of action documented is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2][5]
Q2: What is the reported IC50 value for this compound's inhibition of nitric oxide production?
In LPS-stimulated BV2 microglial cells, this compound has been shown to inhibit NO production with an IC50 value of approximately 27.4 μM.[1][2][5]
Q3: Does this compound affect cell viability?
Studies have shown that this compound, at concentrations of 7.5, 15, and 30 μM, does not reduce the viability of BV2 cells over a 24-hour period.[1][2] However, it is always recommended to perform a dose-response curve for cell viability in your specific cell line and experimental conditions.
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Troubleshooting Guide: Inconsistent Results
Q5: My IC50 value for NO inhibition is significantly different from the published data. What could be the cause?
Several factors can contribute to variability in IC50 values. Please consider the following:
-
Cell Line Authenticity and Passage Number: Ensure your BV2 cells are from a reliable source and are within a low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
-
LPS Concentration and Purity: The concentration and purity of the LPS used to stimulate the cells are critical. Use a consistent source and concentration of LPS for all experiments.
-
Compound Purity and Handling: Verify the purity of your this compound stock. Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the results. Ensure a consistent and optimal cell density is used across all plates and experiments.
-
Incubation Times: Adhere strictly to the recommended incubation times for both this compound pre-treatment and LPS stimulation.
Q6: I am observing unexpected cytotoxicity in my experiments. What should I investigate?
If you are observing cytotoxicity at concentrations reported to be non-toxic, consider these possibilities:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. A solvent control group is essential.
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound than the BV2 cells reported in the literature. It is crucial to perform a thorough dose-response cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) for your cell line.
-
Contamination: Check your cell cultures for any signs of microbial contamination, which can induce cell death and confound results.
-
Compound Degradation: As mentioned previously, improper storage can lead to compound degradation, and the degradation products may have cytotoxic effects.
Q7: The anti-inflammatory effect of this compound is not reproducible in my experimental setup. What could be wrong?
Reproducibility issues can often be traced back to subtle variations in experimental protocol. Here is a checklist:
-
Reagent Consistency: Use the same lot of reagents (e.g., cell culture media, FBS, LPS, this compound) whenever possible to minimize variability.
-
Procedural Consistency: Ensure that all experimental steps, including cell plating, treatment, and assay procedures, are performed consistently by all personnel involved.
-
Equipment Calibration: Regularly calibrate all laboratory equipment, such as pipettes and incubators, to ensure accuracy.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known inhibitor of NO production) and negative (vehicle-treated) controls in your experiments to validate your assay performance.
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Cell Line | Condition | Value | Reference(s) |
| IC50 (NO Inhibition) | BV2 | LPS-stimulated | 27.4 μM | [1][2][5] |
| Cell Viability | BV2 | 7.5, 15, 30 μM for 24h | No reduction | [1][2] |
| iNOS Expression | BV2 | 15, 30 μM for 1h | Dose-dependent reduction | [1][2] |
Key Experimental Methodologies
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Plate BV2 microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 7.5, 15, 30 μM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 μg/mL to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Measurement:
-
Collect 50 μL of the cell culture supernatant from each well.
-
Add 50 μL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the NO produced.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Follow steps 1-4 of the NO Production Assay protocol.
-
MTT Addition: After the 24-hour incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 150 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: this compound inhibits nitric oxide production by reducing iNOS expression.
Caption: General workflow for assessing this compound activity.
References
Scutebarbatine X (Scutellarin) Bioavailability Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Scutebarbatine X, also known as Scutellarin (B1681692).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Scutellarin inherently low?
A1: Scutellarin is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it suffers from both low aqueous solubility and poor membrane permeability.[1] Its low oral bioavailability is attributed to several factors:
-
Poor Membrane Permeability: The molecular structure of Scutellarin makes it difficult to pass through the intestinal epithelial cells.[1]
-
High First-Pass Metabolism: After oral administration, Scutellarin is extensively metabolized in the gastrointestinal tract and liver before it can reach systemic circulation.[1][2][3] It is largely hydrolyzed to its aglycone, scutellarein, by intestinal bacteria.[3][4]
-
Efflux Transporters: The molecule is a substrate for efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), which actively pump it back into the intestinal lumen.[5]
-
Rapid Elimination: Even after intravenous injection, Scutellarin is rapidly metabolized and excreted, resulting in a short elimination half-life.[6][7] In human studies, after a 60 mg oral dose, the plasma concentrations of the parent drug were found to be very low.[1][4]
Q2: What are the primary strategies to enhance the oral bioavailability of Scutellarin?
A2: The main approaches focus on overcoming the challenges of low solubility, poor permeability, and extensive first-pass metabolism. Key strategies include:
-
Prodrug Development: Modifying the Scutellarin molecule to create a more lipophilic or targeted version that improves absorption.[1][8]
-
Advanced Formulation Technologies: Utilizing nano-delivery systems to protect the drug from degradation and enhance its transport across the intestinal barrier.[9][10][11]
-
Co-administration with Excipients: Using pharmaceutical excipients that can inhibit efflux transporters or enhance drug solubility.[5]
Q3: How do prodrug strategies improve Scutellarin's bioavailability?
A3: The prodrug approach involves chemically modifying the Scutellarin molecule to form an ester or another cleavable derivative. This strategy aims to:
-
Increase Lipophilicity: By adding lipid-like moieties, the prodrug can be more readily absorbed. A triglyceride-mimetic prodrug strategy was shown to promote intestinal lymphatic transport, a pathway that bypasses the liver's first-pass metabolism.[1][12]
-
Enhance Stability: Prodrugs can be designed to be more stable in the harsh environment of the gastrointestinal tract.[8]
-
Achieve Controlled Release: Once absorbed, the prodrug is converted back to the active Scutellarin by enzymes in the plasma or tissues, allowing for a sustained release.[1]
One study synthesized an N,N-diethylglycolamide ester of Scutellarin, which significantly increased its apparent partition coefficient from -2.56 to 1.48. When formulated as an emulsion, this prodrug achieved a 1.4-fold increase in absolute bioavailability in rats compared to a Scutellarin-cyclodextrin complex.[8]
Q4: What types of nanoparticle formulations are effective for Scutellarin?
A4: Several nano-formulations have been successfully developed to improve Scutellarin's delivery.
-
Polymeric Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a common choice due to their biocompatibility and biodegradability.[13] SCU-PLGA nanoparticles have been shown to increase the drug's stability and provide sustained release.[9][13]
-
Chitosan-Based Nanoparticles: Amphiphilic chitosan (B1678972) derivatives, sometimes modified with Vitamin B12 for targeted delivery, can self-assemble into nanoparticles that encapsulate Scutellarin.[14][15] This approach has been shown to increase cellular uptake and bioavailability by two to three-fold in rats.[15]
-
Lipid-Based Systems: Liposomes and phospholipid complexes are effective at improving the oral bioavailability of poorly water-soluble drugs.[11] A Scutellarin-phospholipid complex demonstrated the highest relative bioavailability (10.79-fold increase) compared to nanosuspensions and liposomes in one study.[11]
Q5: Can excipients like Cremophor EL improve absorption, and what is the mechanism?
A5: Yes, certain excipients can significantly enhance bioavailability. Cremophor EL, a non-ionic surfactant, has been shown to improve Scutellarin absorption through a novel dual mechanism:
-
Inhibition of Efflux Pumps: It inhibits the activity of MRP2 and BCRP, two key transporters that pump Scutellarin out of intestinal cells.[5]
-
Activation of Influx Transporter: Simultaneously, it activates MRP3, a transporter that facilitates the movement of Scutellarin from the intestinal cells into the bloodstream.[5] In a study using MDCK II cell models, 5 µg/ml of Cremophor EL increased the absorptive transport (Papp(AP-BL)) of Scutellarin by 3.5-fold.[5]
Troubleshooting Experimental Issues
Problem 1: Low drug loading or encapsulation efficiency in my nanoparticle formulation.
-
Possible Cause: Poor affinity between Scutellarin and the polymer/lipid matrix. Scutellarin's poor aqueous solubility (0.02 mg/mL) can also be a challenge during preparation.[9]
-
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of Scutellarin to the encapsulating material (e.g., PLGA, chitosan, lipid).
-
Modify the Solvent System: When using nanoprecipitation or solvent evaporation methods, ensure Scutellarin is fully dissolved in the organic phase. A combination of solvents may be necessary. For instance, one protocol dissolves Scutellarin in methanol (B129727) before mixing with an acetonitrile (B52724) solution of PLGA.[9][13]
-
Adjust Formulation Parameters: Modify parameters such as stirring speed, injection rate of the organic phase, and temperature, as these can influence nanoparticle formation and drug entrapment.
-
Consider a Prodrug: Using a more lipophilic prodrug of Scutellarin can improve its compatibility with hydrophobic polymer matrices, leading to better encapsulation.
-
Problem 2: High variability in pharmacokinetic data from in vivo animal studies.
-
Possible Cause: Inconsistent dosing, stress on the animals, or physiological differences. The inherent metabolism of Scutellarin can also show gender differences in rats.[2]
-
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure accurate and consistent administration (e.g., oral gavage volume and technique). Fasting the animals for at least 12 hours before the experiment is crucial.[1]
-
Acclimatize Animals: Allow animals to acclimate to their environment and handling to reduce stress, which can affect gastrointestinal motility and drug absorption.
-
Use a Sufficient Number of Animals: Employ an adequate sample size per group (n=5 or more is common) to account for inter-individual variability.[1]
-
Control for Gender: Be aware that pharmacokinetic parameters for Scutellarin can differ between male and female rats; consider using only one gender or balancing the groups.[2]
-
Monitor Animal Health: Ensure all animals are healthy, as underlying conditions can impact drug metabolism and pharmacokinetics.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters from various studies, demonstrating the impact of different bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of Scutellarin Prodrugs in Rats
| Formulation | Dose (Scu Equivalent) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Scutellarin Solution | 25 mg/kg | 58.6 ± 11.3 | 0.25 | 158.6 ± 35.8 | 100 | [1] |
| Scu-Me-C5-TG Prodrug | 62.5 mg/kg | 89.7 ± 18.5 | 4.0 | 355.9 ± 79.4 | 224 | [1] |
| Scu-Me-C5-βMe-TG Prodrug | 62.5 mg/kg | 102.4 ± 21.7 | 4.0 | 388.1 ± 95.2 | 245 | [1] |
| Scutellarin-Cyclodextrin | 100 mg/kg | 208.1 ± 110.1 | 0.33 | 557.7 ± 288.5 | 100 | [8] |
| N,N-diethylglycolamide ester emulsion | 100 mg/kg | 378.2 ± 136.2 | 0.5 | 881.2 ± 321.4 | 158 |[8] |
Table 2: Pharmacokinetic Parameters of Scutellarin Nano-formulations in Rats
| Formulation | Route | Cmax (ng/mL) | AUC (0-∞) (µg/L·h) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Scutellarin Suspension | Oral | 125.3 ± 45.8 | 658.4 ± 153.7 | 100 | [11] |
| BVP-Nanosuspension | Oral | 338.2 ± 98.5 | 2354.2 ± 415.7 | 357.55 | [11] |
| BVP-Liposome | Oral | 411.5 ± 112.4 | 3103.7 ± 563.8 | 471.32 | [11] |
| BVP-Phospholipid Complex | Oral | 689.3 ± 135.7 | 7099.3 ± 986.3 | 1079.00 | [11] |
| Free Scutellarin | Oral | ~180 | ~1100 | 100 | [15] |
| Chit-DC-VB12-Scu Nanoparticles | Oral | ~350 | ~3500 | ~318 |[15] |
Note: BVP (Breviscapine) is an extract containing >85% Scutellarin. Data from different studies may not be directly comparable due to variations in animal models, dosing, and analytical methods.
Key Experimental Protocols
Protocol 1: Preparation of Scutellarin-PLGA Nanoparticles (SCU-PLGA NPs)
This protocol is adapted from the nanoprecipitation method.[9][13]
-
Organic Phase Preparation: a. Dissolve 6 mg of Scutellarin in 1.5 mL of methanol by ultrasonication (e.g., 250 W) at room temperature for 10 minutes to form a saturated solution. b. In a separate vial, dissolve 12 mg of PLGA and 8 mg of PEG-PLGA polymer in 3 mL of acetonitrile. c. Mix the Scutellarin solution with the polymer solution. This mixture constitutes the organic phase.
-
Aqueous Phase Preparation: a. Prepare a 6 mL aqueous solution containing 5% (w/v) polyvinyl alcohol (PVA), which acts as a stabilizer.
-
Nanoprecipitation: a. While continuously stirring the aqueous phase at a moderate speed, slowly inject the organic phase into it. b. Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle hardening.
-
Purification and Collection: a. Centrifuge the resulting nanoparticle suspension to separate the NPs from the aqueous phase. b. Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug. c. Lyophilize the purified nanoparticles for long-term storage.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol is a generalized procedure based on common practices.[1][8]
-
Animal Preparation: a. Use adult Sprague-Dawley rats (weighing 200-250 g). b. House the animals in a controlled environment and allow them to acclimate for at least one week. c. Fast the rats for 12 hours prior to dosing, with free access to water.
-
Dosing: a. Randomly divide the rats into groups (e.g., control group receiving free Scutellarin, test group receiving the new formulation). b. Administer the respective formulations via oral gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (~0.3-0.5 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dosing).[1]
-
Plasma Preparation: a. Immediately centrifuge the blood samples (e.g., at 16,000 rpm for 15 minutes) to separate the plasma.[1] b. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Perform protein precipitation on the plasma samples (e.g., with methanol or acetonitrile). b. Quantify the concentration of Scutellarin (and any relevant metabolites or prodrugs) in the plasma using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualized Workflows and Pathways
References
- 1. Triglyceride-mimetic prodrugs of scutellarin enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and pharmacokinetic studies of scutellarin in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption and disposition of scutellarin in rats: a pharmacokinetic explanation for the high exposure of its isomeric metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of the flavonoid scutellarin in humans after a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.mpu.edu.mo [research.mpu.edu.mo]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous Administration of Scutellarin Nanoparticles Augments the Protective Effect against Cerebral Ischemia–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Breviscapine Oral Bioavailability by Preparing Nanosuspensions, Liposomes and Phospholipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhancement of scutellarin oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of scutellarin oral delivery efficacy by vitamin B12-modified amphiphilic chitosan derivatives to treat type II diabetes induced-retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Scutebarbatine X in cellular assays
Disclaimer: As of December 2025, specific studies on the off-target effects of Scutebarbatine X in cellular assays are limited in publicly available literature. This guide provides troubleshooting advice and frequently asked questions based on the known biological activities of related neo-clerodane diterpenoids, such as Scutebarbatine A and B, isolated from Scutellaria barbata.[1][2] The principles outlined here are intended to be a starting point for researchers encountering unexpected results.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity of this compound in our cancer cell line, but also in our non-cancerous control cell line. Is this expected?
A1: While related compounds like Scutebarbatine A have shown some selective cytotoxicity against cancer cells, it is possible that this compound exhibits broader cytotoxic effects, especially at higher concentrations.[3] Off-target cytotoxicity in non-cancerous cells is a potential off-target effect. We recommend performing a dose-response curve in both cell lines to determine the respective IC50 values and assess the therapeutic window.
Q2: Our results from an MTT assay show a significant decrease in cell viability, but a membrane integrity assay (e.g., LDH release) does not show a corresponding increase in cytotoxicity. What could be the reason for this discrepancy?
A2: This discrepancy could arise from a few possibilities. This compound might be inducing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (cell death) at the tested concentrations. The MTT assay measures metabolic activity, which can decrease in non-proliferating cells, while membrane integrity remains intact. Alternatively, this compound could be interfering with the MTT reagent itself.
Q3: We are studying the anti-inflammatory effects of this compound and see a reduction in pro-inflammatory markers. However, we also observe changes in cell cycle-related proteins. Is this an expected off-target effect?
A3: Related compounds, such as Scutebarbatine B, have been shown to induce cell cycle arrest.[4][5] Therefore, it is plausible that this compound possesses similar off-target activities. Modulation of cell cycle proteins would be a significant off-target effect to investigate, especially if the intended application is purely anti-inflammatory.
Q4: We are using this compound to induce apoptosis. While we see an increase in caspase activity, we also observe unexpected changes in mitochondrial morphology. Is this related to its mechanism or a potential off-target effect?
A4: The mitochondria-mediated apoptosis pathway is a known mechanism for related compounds like Scutebarbatine A.[6] Changes in mitochondrial morphology are often associated with the induction of apoptosis. However, direct effects on mitochondrial function independent of the apoptotic pathway could be considered an off-target effect and warrant further investigation.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Control Cell Lines
Question: My experiment shows that this compound is cytotoxic to my non-cancerous control cell line at concentrations where I expect to see specific anti-cancer activity. How can I troubleshoot this?
Answer:
1. Confirm On-Target Potency: First, ensure that the observed cytotoxicity occurs at a concentration consistent with the intended on-target effect in your cancer cell line.
2. Perform Dose-Response Analysis:
-
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) in both cancer and non-cancerous cell lines.
-
Protocol:
-
Seed both cell lines in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a relevant time period (e.g., 24, 48, 72 hours).
-
Include a vehicle control (e.g., DMSO).
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the IC50 values for each cell line.
-
Data Presentation:
| Cell Line | Type | This compound IC50 (µM) | Therapeutic Index (IC50 non-cancerous / IC50 cancerous) |
| MCF-7 | Breast Cancer | [Enter experimental value] | [Calculate based on experimental values] |
| MCF-10A | Non-cancerous Breast Epithelial | [Enter experimental value] |
3. Investigate the Mechanism of Cell Death:
-
Objective: To determine if the cytotoxicity is due to apoptosis or necrosis.
-
Protocol (Annexin V/PI Staining):
-
Treat cells with this compound at the IC50 concentration.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry.
-
Logical Troubleshooting Flow:
Caption: Troubleshooting unexpected cytotoxicity.
Issue 2: Discrepancy Between Different Viability Assays
Question: My MTT assay indicates high toxicity for this compound, but a trypan blue exclusion assay shows minimal cell death. How do I resolve this?
Answer:
1. Rule out Assay Interference:
-
Objective: To determine if this compound directly reacts with the MTT reagent.
-
Protocol (Cell-Free Assay):
-
Prepare different concentrations of this compound in cell culture medium in a 96-well plate without cells.
-
Add MTT reagent and incubate for the standard time.
-
Add solubilizing agent and measure the absorbance.
-
A change in absorbance in the absence of cells indicates direct interference.
-
2. Assess Metabolic Activity vs. Cell Number:
-
Objective: To compare a metabolic assay with an assay that measures cell number.
-
Protocol:
-
Treat cells with this compound as in your original experiment.
-
In parallel plates, perform both an MTT assay and a crystal violet staining assay (which stains total biomass).
-
Data Presentation:
| This compound Conc. (µM) | % Viability (MTT Assay) | % Cell Number (Crystal Violet Assay) |
| 0 (Control) | 100 | 100 |
| 10 | [Enter value] | [Enter value] |
| 50 | [Enter value] | [Enter value] |
| 100 | [Enter value] | [Enter value] |
Experimental Workflow for Investigating Off-Target Effects:
Caption: General workflow for investigating off-target effects.
Potential Signaling Pathways Involved
Based on studies of related compounds, this compound may exert its effects through the modulation of key signaling pathways involved in apoptosis and cell cycle regulation. Researchers should be aware of potential off-target effects on these pathways.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Scutebarbatine X in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Scutebarbatine X in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing decreased sensitivity to this compound over time. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to this compound, a neo-clerodane diterpenoid from Scutellaria barbata, can arise from several molecular mechanisms. While specific research on this compound resistance is limited, data from related compounds and the whole plant extract suggest the following possibilities:
-
Overexpression of Drug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alterations in Apoptotic Pathways: Scutebarbatine A and B, structurally related to this compound, induce apoptosis.[3][4][5][6] Resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, caspases).[3][7]
-
Changes in Target Signaling Pathways: Compounds from Scutellaria barbata are known to affect signaling pathways like PI3K/Akt/mTOR and MAPK, which regulate cell proliferation and survival.[2][8][9] Mutations or adaptive changes in these pathways can render the cells less sensitive to the drug's effects.
-
Increased Drug Metabolism: Cancer cells might enhance their metabolic processes to inactivate this compound more rapidly.
Q2: How can I determine if my resistant cancer cells are overexpressing drug efflux pumps like P-glycoprotein (P-gp)?
A2: You can investigate P-gp overexpression through several experimental approaches:
-
Western Blotting: This is the most direct method to quantify the protein levels of P-gp in your resistant cell lines compared to the parental (sensitive) cells.
-
Immunofluorescence (IF) or Immunohistochemistry (IHC): These techniques allow you to visualize the expression and localization of P-gp in your cells.
-
Functional Assays: You can use fluorescent P-gp substrates (e.g., Rhodamine 123) to measure the pump's activity. Resistant cells overexpressing P-gp will show lower intracellular fluorescence due to the active efflux of the dye. This can be reversed by using a known P-gp inhibitor like Verapamil.
Q3: What are some strategies to overcome this compound resistance in my experiments?
A3: Based on the potential resistance mechanisms, you could try the following strategies:
-
Combination Therapy:
-
With Efflux Pump Inhibitors: If you suspect P-gp overexpression, co-administering this compound with a P-gp inhibitor (e.g., Verapamil, Tariquidar) may restore sensitivity.[1]
-
With Other Chemotherapeutic Agents: Combining this compound with drugs that have different mechanisms of action can create synergistic effects and prevent the development of resistance. Extracts from Scutellaria barbata have shown additive effects with cisplatin (B142131) and etoposide.[10][11]
-
-
Targeting Downstream Signaling: If resistance is due to alterations in signaling pathways, inhibitors of key molecules in those pathways (e.g., PI3K or MAPK inhibitors) could be used in combination with this compound.
-
Development of Analogues: Chemical modification of the this compound structure could lead to new compounds that are less susceptible to efflux or have a higher affinity for their target.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound | Cell line heterogeneity, passage number variability, inconsistent drug concentration, or assay conditions. | 1. Ensure you are using a consistent passage number for your cells. 2. Perform regular cell line authentication. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 4. Standardize cell seeding density and incubation times for your viability assays. |
| Loss of this compound efficacy in vivo | Poor bioavailability, rapid metabolism, or development of resistance in the tumor. | 1. Assess the pharmacokinetic properties of this compound in your animal model. 2. Analyze excised tumors for biomarkers of resistance (e.g., P-gp expression). 3. Consider alternative delivery formulations to improve bioavailability. |
| Unexpected cell morphology or growth rate changes after prolonged this compound treatment | Selection of a resistant sub-population of cells. | 1. Isolate and characterize the resistant cell population. 2. Compare the molecular profile (e.g., gene expression, protein levels) of the resistant cells to the parental cells to identify changes that could explain the resistance. |
Quantitative Data Summary
The following table summarizes the cytotoxic activities (IC50 values) of various neo-clerodane diterpenoids from Scutellaria barbata against different human cancer cell lines. This data can serve as a reference for the expected range of efficacy for this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Scutebata A | LoVo | Colon Cancer | 4.57 |
| MCF-7 | Breast Cancer | 7.68 | |
| SMMC-7721 | Hepatoma | 5.31 | |
| HCT-116 | Colon Cancer | 6.23 | |
| Scutestrigillosin D | HONE-1 | Nasopharyngeal Carcinoma | 3.4 - 8.9 |
| P-388 | Leukemia | 3.4 - 8.9 | |
| MCF7 | Breast Cancer | 3.4 - 8.9 | |
| HT29 | Colon Cancer | 3.4 - 8.9 | |
| Scutestrigillosin E | HONE-1 | Nasopharyngeal Carcinoma | 3.4 - 8.9 |
| P-388 | Leukemia | 3.4 - 8.9 | |
| MCF7 | Breast Cancer | 3.4 - 8.9 | |
| HT29 | Colon Cancer | 3.4 - 8.9 |
Data extracted from multiple sources.[12][13]
Experimental Protocols
Development of a this compound-Resistant Cancer Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT, see protocol below).
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells recover and resume proliferation, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Monitor and Maintain: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the fold-increase in drug concentration. Maintain the cells in the drug-containing medium, changing the medium every 2-3 days.
-
Repeat Dose Escalation: Continue the stepwise increase in this compound concentration as the cells adapt and become resistant.
-
Characterize the Resistant Phenotype: Periodically determine the IC50 of the treated cell population. A resistant cell line is typically considered established when its IC50 is significantly higher (e.g., >10-fold) than that of the parental cell line.
-
Cryopreservation: Cryopreserve vials of cells at different stages of resistance development.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for P-glycoprotein and Apoptosis-Related Proteins
Objective: To quantify the expression of proteins involved in drug resistance and apoptosis.
Methodology:
-
Protein Extraction: Lyse parental and this compound-resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between sensitive and resistant cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. researchgate.net [researchgate.net]
- 5. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata [mdpi.com]
- 9. Frontiers | Study on the mechanism of action of Scutellaria barbata on hepatocellular carcinoma based on network pharmacology and bioinformatics [frontiersin.org]
- 10. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New neo-clerodane diterpenoids from Scutellaria strigillosa with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Scutebarbatine X dosage for minimal toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Scutebarbatine X in in vivo experiments. The information is curated for researchers, scientists, and drug development professionals to refine dosage and minimize toxicity.
Troubleshooting Guides
Issue: Unexpected Signs of Toxicity in Animal Models
Researchers may observe adverse effects in animal models during in vivo studies with this compound. This guide provides a systematic approach to troubleshoot and mitigate potential toxicity.
Possible Cause 1: Hepatotoxicity
Some neo-clerodane diterpenoids, the class of compounds to which this compound belongs, have been associated with hepatotoxicity.[1][2]
Troubleshooting Steps:
-
Immediate Action: Reduce the dosage of this compound by 50% in the next experimental cohort.
-
Monitoring:
-
Observe animals for clinical signs of liver damage, such as jaundice, lethargy, and abdominal distention.
-
Collect blood samples to analyze liver function markers (ALT, AST, ALP, and bilirubin).
-
At the end of the study, perform histopathological analysis of liver tissue to check for necrosis or other abnormalities.[2]
-
-
Preventative Measures:
-
Consider co-administration with a known hepatoprotective agent, but be aware of potential drug-drug interactions.
-
Ensure the purity of the this compound compound to rule out contaminants as a source of toxicity.
-
Possible Cause 2: General Systemic Toxicity
High doses of any new compound can lead to general systemic toxicity.
Troubleshooting Steps:
-
Dose De-escalation: Systematically decrease the dosage in subsequent cohorts until a maximum tolerated dose (MTD) is established. A "3 + 3" study design is a standard approach to determine the MTD.[3]
-
Comprehensive Monitoring:
-
Record daily observations of animal well-being, including body weight, food and water intake, and any changes in behavior.[4]
-
Perform complete blood counts (CBC) and serum chemistry panels to assess for hematological and organ-specific toxicities.[4][5]
-
Conduct gross necropsy and histopathology of major organs (kidneys, spleen, lungs, heart) at the study endpoint.[6]
-
Experimental Workflow for Toxicity Troubleshooting
Caption: Workflow for troubleshooting in vivo toxicity.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a murine model?
A1: There is currently no established in vivo dosage for this compound in the scientific literature. However, data from related compounds and extracts can provide a starting point for dose-finding studies. For instance, in vivo studies with Scutebarbatine A, another diterpenoid from Scutellaria barbata, have been conducted, though specific dosages from publicly available abstracts are not always detailed.[7][8] Studies on the crude extract of Scutellaria barbata have used oral doses in mice, which can be a very general reference.[9] A phase 1B clinical trial of a Scutellaria barbata extract (BZL101) in humans used a maximum administered dose of 40 g/day , which is not directly translatable to a murine model for a pure compound but indicates a degree of tolerance for the extract.[3]
Recommendation:
-
Begin with a low dose range, for example, 1-10 mg/kg, and perform a dose-escalation study to determine the MTD.
-
The route of administration (e.g., oral, intraperitoneal) will significantly impact bioavailability and should be carefully considered.
Q2: What are the key parameters to monitor for toxicity during an in vivo study with this compound?
A2: A comprehensive monitoring plan is crucial. Based on the known effects of related compounds, the following parameters should be monitored:
| Parameter Category | Specific Measurements | Frequency |
| Clinical Observations | Body weight, food and water intake, signs of distress (e.g., lethargy, ruffled fur) | Daily |
| Hematology | Complete Blood Count (CBC) with differential | Baseline and study termination |
| Serum Chemistry | Liver enzymes (ALT, AST, ALP), bilirubin, kidney function (BUN, creatinine) | Baseline and study termination |
| Histopathology | Microscopic examination of liver, kidneys, spleen, and other major organs | Study termination |
Q3: Are there any known signaling pathways affected by this compound or related compounds that could inform my study?
A3: While specific pathways for this compound are not well-documented, research on Scutellaria barbata and its constituents has identified several key signaling pathways involved in its anti-tumor and anti-inflammatory effects. These include:
-
MAPK Pathway: Scutebarbatine A has been shown to activate the MAPK signaling pathway.[10] Scutellaria barbata extracts can also inhibit ERK and p38 signaling.[11]
-
PI3K/Akt/mTOR Pathway: This pathway is a known target of Scutellaria barbata constituents, playing a role in cell survival and proliferation.[12]
-
NF-κB Pathway: Inhibition of the NF-κB pathway by Scutellaria barbata components contributes to its anti-inflammatory effects.[12]
-
HER2 Pathway: Polysaccharides from Scutellaria barbata have been found to suppress the HER2 pathway.[13]
-
P38/SIRT1 Pathway: This pathway has been implicated in the anti-cancer effects of Scutellaria barbata.[6]
Signaling Pathways Modulated by Scutellaria barbata Constituents
Caption: Key signaling pathways modulated by Scutellaria barbata constituents.
Experimental Protocols
Protocol: Acute In Vivo Toxicity Assessment
This protocol provides a general framework for an acute toxicity study of this compound in a rodent model.
1. Animal Model:
-
Select a suitable rodent model (e.g., BALB/c mice), with animals of the same sex and similar age and weight.[5]
2. Acclimatization:
-
Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
3. Grouping and Dosing:
-
Divide animals into a control group (vehicle only) and at least three treatment groups with escalating doses of this compound.
-
Administer the compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
4. Observation:
-
Observe the animals continuously for the first few hours post-administration and then daily for 14 days.[4]
-
Record mortality, clinical signs of toxicity, and body weight changes.
5. Data Collection at Endpoint:
-
At day 14, euthanize the animals.
-
Collect blood for hematological and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Logical Flow for In Vivo Toxicity Protocol
Caption: Logical flow for a 14-day acute in vivo toxicity study.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1B dose escalation trial of Scutellaria barbata (BZL101) for patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Scutellaria Barbata D Don Inhibits Colorectal Cancer Growth via Suppression of Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scutellaria barbata D. Don polysaccharides inhibit the growth of Calu-3 xenograft tumors via suppression of the HER2 pathway and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Scutebarbatine Alkaloids in Lung Cancer Research: A Focus on Scutebarbatine A
A comprehensive review of available experimental data on the anti-tumor effects of Scutebarbatine A on lung cancer cells. Currently, no published research is available on a compound referred to as "Scutebarbatine X" in the context of lung cancer, precluding a direct comparative analysis.
This guide provides a detailed overview of the existing scientific literature concerning the efficacy of Scutebarbatine A, a major alkaloid isolated from Scutellaria barbata, against lung cancer. While the initial aim was to compare this compound and Scutebarbatine A, an extensive search of scientific databases has revealed no studies pertaining to "this compound." Therefore, this document will focus exclusively on the reported anti-cancer properties and mechanisms of action of Scutebarbatine A in lung cancer models.
Scutebarbatine A: In Vitro Efficacy Against Lung Cancer Cells
Scutebarbatine A has demonstrated significant cytotoxic effects against human lung carcinoma, primarily through the induction of apoptosis. The A549 non-small cell lung cancer (NSCLC) cell line has been the primary model for these investigations.
Quantitative Data Summary
| Parameter | Cell Line | Treatment Duration | Value | Reference |
| IC50 | A549 | 48 hours | 39.21 µg/mL | [1] |
Mechanism of Action: Mitochondria-Mediated Apoptosis
Research indicates that Scutebarbatine A induces apoptosis in A549 lung cancer cells through the intrinsic, or mitochondria-mediated, pathway.[2][3][4] This process is characterized by the regulation of key apoptotic proteins.
Key Protein Expression Changes Induced by Scutebarbatine A in A549 Cells
| Protein | Function | Effect of Scutebarbatine A | Reference |
| Bcl-2 | Anti-apoptotic | Down-regulation | [2][3][4] |
| Cytochrome c | Pro-apoptotic (released from mitochondria) | Up-regulation in cytosol | [2][3][4] |
| Caspase-9 | Initiator caspase in intrinsic pathway | Up-regulation/Activation | [2][3][4] |
| Caspase-3 | Executioner caspase | Up-regulation/Activation | [2][3][4] |
dot
Caption: Signaling pathway of Scutebarbatine A-induced apoptosis in A549 lung cancer cells.
In Vivo Antitumor Activity
The anti-tumor effects of Scutebarbatine A have also been confirmed in animal models. In a study using transplanted tumor nude mice with A549 cells, intraperitoneal administration of Scutebarbatine A at a dose of 40 mg/kg resulted in a significant suppression of tumor growth over a 15-day observation period.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on Scutebarbatine A.
Cell Culture and MTT Assay for Cell Viability
-
Cell Line: Human lung cancer cell line A549.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 U/mL penicillin and 100 μg/mL streptomycin).
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay Protocol:
-
A549 cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well.
-
After adherence, cells were treated with various concentrations of Scutebarbatine A for 48 hours.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.
-
The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, was then calculated.[1]
-
dot
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assays
-
Hoechst 33258 Staining: This method was used to observe nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. A549 cells were treated with Scutebarbatine A (20, 40, and 80 μg/mL) for 48 hours, then stained with Annexin V-FITC and propidium (B1200493) iodide (PI) before analysis.[2]
Western Blotting for Protein Expression
-
Protein Extraction: A549 cells were treated with Scutebarbatine A, and total protein was extracted.
-
Protein Quantification: The concentration of the extracted proteins was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, caspase-3, caspase-9, cytochrome c), followed by incubation with a secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Conclusion
The available scientific evidence strongly suggests that Scutebarbatine A is a potent inducer of apoptosis in A549 lung cancer cells, acting through the mitochondria-mediated pathway. Its ability to down-regulate the anti-apoptotic protein Bcl-2 and activate the caspase cascade highlights its potential as a therapeutic agent. However, the absence of any research on "this compound" makes a direct comparison impossible at this time. Future research could explore the existence and potential anti-cancer activities of other Scutebarbatine analogs to identify compounds with potentially enhanced efficacy or more favorable pharmacological profiles.
References
- 1. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. maxapress.com [maxapress.com]
- 4. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytotoxicity: Scutebarbatine X and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This guide provides a comparative overview of the cytotoxic properties of Scutebarbatine X, a diterpenoid alkaloid derived from Scutellaria barbata, and cisplatin (B142131), a cornerstone of conventional chemotherapy. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data for its close structural analog, Scutebarbatine A, as a proxy to provide a meaningful, albeit indirect, comparison.
Executive Summary
Cisplatin, a platinum-based chemotherapeutic, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[1][2][3] While effective against a broad spectrum of cancers, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1][3] Scutebarbatine A, isolated from a plant with a long history in traditional medicine for treating cancers, has demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6] Its mechanism of action involves the induction of apoptosis through multiple signaling pathways, suggesting a different mode of action that could be advantageous, particularly in cisplatin-resistant cancers. This guide presents a side-by-side comparison of their cytotoxic profiles, experimental methodologies, and underlying molecular mechanisms.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Scutebarbatine A and cisplatin in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.[1][2]
| Cell Line | Cancer Type | Scutebarbatine A (SBT-A) IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 39.21 µg/mL (~84.6 µM) | 4.97 - 18.33 µg/mL (~16.6 - 61.1 µM) | [7][8] |
| Caco-2 | Colorectal Adenocarcinoma | Induces dose-dependent apoptosis at 10-60 µM | - | [9] |
| HONE-1 | Nasopharyngeal Carcinoma | 5.31 - 28.5 | - | [4] |
| KB | Oral Epidermoid Carcinoma | 5.31 - 28.5 | - | [4] |
| HT29 | Colorectal Carcinoma | 5.31 - 28.5 | - | [4] |
| LoVo | Colon Cancer | 5.31 - 28.5 | - | [4] |
| LNCaP | Prostate Cancer | 5.31 - 28.5 | - | [4] |
| SK-MEL-2 | Melanoma | 5.31 - 28.5 | - | [4] |
| MCF-7 | Breast Cancer | 5.31 - 28.5 | - | [4] |
| SCG7901 | Gastric Cancer | 5.31 - 28.5 | - | [4] |
| HL-60 | Leukemia | 5.31 - 28.5 | - | [4] |
| SMMC-7721 | Hepatoma | 5.31 - 28.5 | - | [4] |
| HCT-116 | Colon Cancer | 5.31 - 28.5 | - | [4] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | - | 5.96 | [10] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | - | 7.36 | [10] |
| YAPC | Pancreatic Ductal Adenocarcinoma | - | 56.7 | [10] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | - | 100 | [10] |
Note: The IC50 value for Scutebarbatine A in A549 cells was reported in µg/mL and has been converted to µM for comparison, assuming a molecular weight of approximately 463.5 g/mol . Cisplatin IC50 values often show a wide range in the literature for the same cell line due to variations in experimental protocols.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of Scutebarbatine A and cisplatin.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Scutebarbatine A or cisplatin for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5][8]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular pathways involved in cytotoxicity.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, signaling pathway components), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.[6]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of Scutebarbatine A and cisplatin are mediated by distinct and overlapping signaling pathways.
Scutebarbatine A Induced Apoptosis Pathway
Caption: A simplified diagram of the mitochondria-mediated apoptosis pathway induced by Scutebarbatine A.
Cisplatin Induced Cytotoxicity Pathway
Caption: An overview of the primary mechanism of cisplatin-induced cytotoxicity involving DNA damage.
Conclusion
This comparative guide highlights the cytotoxic profiles of Scutebarbatine A (as a proxy for this compound) and cisplatin. While cisplatin remains a potent and widely used chemotherapeutic agent, its efficacy is often limited by toxicity and resistance. Scutebarbatine A demonstrates significant cytotoxic activity against a range of cancer cell lines, operating through a mechanism that appears to be distinct from that of cisplatin, primarily by modulating the Bcl-2 family of proteins to induce apoptosis.[8] This suggests that this compound and related compounds may hold promise as alternative or complementary therapeutic agents, particularly in the context of cisplatin-resistant tumors. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound in oncology. Additionally, some research indicates that extracts from Scutellaria barbata can exert additive cytotoxic effects when combined with cisplatin, suggesting a potential for combination therapies.[6]
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Vivo Validation of Scutebarbatine Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the anti-tumor effects of Scutebarbatines, it is important to note that specific in vivo experimental data for Scutebarbatine X is not currently available in published scientific literature. The data presented herein pertains to other members of the Scutebarbatine family, namely Scutebarbatine A and B, as well as the crude and polysaccharide extracts of Scutellaria barbata, the plant from which these compounds are isolated.
This guide provides a comparative overview of the in vivo anti-tumor efficacy of Scutebarbatine compounds and Scutellaria barbata extracts against various cancer models. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development, offering a structured summary of key experimental findings, detailed methodologies, and insights into the underlying mechanisms of action.
Comparative Efficacy of Scutebarbatines and Scutellaria barbata Extracts
The following tables summarize the quantitative data from various in vivo studies, showcasing the anti-tumor activity of Scutebarbatine A, Scutebarbatine B, and Scutellaria barbata extracts. Comparisons with conventional chemotherapy agents are included where available.
Table 1: In Vivo Anti-Tumor Activity of Scutebarbatine A
| Cancer Type | Animal Model | Cell Line | Treatment and Dosage | Tumor Growth Inhibition | Key Findings |
| Lung Carcinoma | Nude Mice | A549 | Scutebarbatine A (40 mg/kg, i.p.) | Significant suppression of tumor growth compared to control[1] | Induced apoptosis via up-regulation of caspase-3 and caspase-9, and down-regulation of Bcl-2[1][[“]] |
| Breast Cancer | Xenograft Models | MDA-MB-231 & MCF-7 | Scutebarbatine A | Dose-dependent cytotoxic effect | Induced DNA damage, cell cycle arrest, and apoptosis.[3] |
| Hepatocellular Carcinoma | Animal Model | - | Scutebarbatine A | Potent antitumor effects | - |
Table 2: In Vivo Anti-Tumor Activity of Scutebarbatine B
| Cancer Type | Animal Model | Cell Line | Treatment and Dosage | Tumor Growth Inhibition | Key Findings |
| Breast Cancer | Mice Xenograft Models | MCF-7 | Scutebarbatine B | Significant suppression of tumor growth[4] | Induced DNA damage, G2/M phase arrest, and apoptosis; Blocked pRB/E2F1 and Akt/mTOR pathways.[4] |
Table 3: In Vivo Anti-Tumor Activity of Scutellaria barbata (SB) Extracts
| Cancer Type | Animal Model | Cell Line | Treatment and Dosage | Tumor Growth Inhibition | Comparison to Alternatives | Key Findings |
| Lung Cancer | BALB/c Nude Mice | CL1-5 | SB Extract (60 mg/kg, i.p.) | Markedly inhibited tumor growth[5] | Additive effects with etoposide (B1684455) or cisplatin[5] | Decreased angiogenesis, enhanced apoptosis and autophagy.[5] |
| Hepatoma | H22-bearing Mice | H22 | SB Extract (High and Low Dose) | High Dose: 36.98% | High Dose SB + 5-FU: 65.28% vs. 5-FU alone: 42.26%[6][7] | Enhanced efficacy and reduced toxicity of 5-FU.[6][7] |
| Lung Adenocarcinoma | Nude Mice | Calu-3 | Polysaccharides from SB (100 & 200 mg/kg, i.p.) | Significant dose-dependent decrease in tumor volume | Less potent than Herceptin (30 mg/kg)[8] | Inhibited tumor angiogenesis via suppression of the HER2 pathway.[8] |
| Hepatocellular Carcinoma | Nude Mice | HepG2 & Huh7 | SB Extract (Intragastric) | Significantly smaller and lighter tumors | Not specified | Induced ferroptosis of HCC cells.[9] |
| Colon Tumor | Mice | HCT116 & colon26 | SB Water Extract (615 & 1230 mg/kg, oral) | 28.7% and 36.9% reduction in tumor weight, respectively | Scutellarin (7 mg/kg): 28.8% reduction[10] | Ameliorated lung metastasis.[10] |
| Lewis Lung Carcinoma | C57BL/6 Mice | Lewis | SB Extract (3.33, 6.67, 10 g crude drug/kg/d) | 27.57%, 33.56%, and 44.41% inhibition, respectively | Not specified | Inhibited tumor growth through regulating immune function.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549, CL1-5, Calu-3, HepG2, Huh7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice, typically BALB/c nude mice or C57BL/6 mice, are used to prevent rejection of human tumor xenografts.[5][8][9]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1.5 x 10^6 CL1-5 cells, 1 x 10^7 HepG2 or Huh7 cells) are suspended in a solution like PBS or a mixture with Matrigel and injected subcutaneously into the flank of the mice.[5][9]
-
Treatment Administration:
-
Scutebarbatine A/B or Scutellaria barbata Extract: Administered via intraperitoneal (i.p.) injection or intragastric administration at specified dosages and frequencies.[5][8][9]
-
Control Group: Receives a vehicle control (e.g., PBS, saline).[5][9]
-
Alternative Therapy Group: Receives a standard chemotherapy agent (e.g., 5-Fluorouracil, Cisplatin, Herceptin) for comparison.[6][7][8]
-
-
Monitoring and Endpoint Analysis:
-
Tumor volume is measured periodically using calipers and calculated using the formula: Volume = (length × width²) / 2.[5]
-
The body weight of the mice is monitored to assess toxicity.[8]
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis-related proteins).[9]
-
Signaling Pathways and Mechanisms of Action
Scutebarbatines and Scutellaria barbata extracts exert their anti-tumor effects through the modulation of multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways identified in the literature.
Caption: Signaling pathways modulated by Scutebarbatine A.
Caption: Anti-tumor mechanisms of Scutellaria barbata extract.
Conclusion
The available in vivo data suggests that Scutebarbatine A, Scutebarbatine B, and extracts from Scutellaria barbata hold significant promise as anti-tumor agents. They have demonstrated efficacy in various cancer models, often working through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Furthermore, studies have indicated a potential for synergistic effects when used in combination with conventional chemotherapies, potentially enhancing efficacy while reducing toxicity.
The lack of specific in vivo data for this compound highlights an area for future research. Further investigation into the individual Scutebarbatine compounds, including this compound, is warranted to fully elucidate their therapeutic potential and mechanisms of action. Direct, head-to-head comparative studies with a broader range of standard-of-care chemotherapeutics would also be invaluable for positioning these natural compounds in the landscape of cancer therapy.
References
- 1. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellaria barbata extract enhances efficacy and reduces toxicity of chemotherapy in hepatoma H22-bearing mice [jcimjournal.com]
- 7. Scutellaria barbata extract enhances efficacy and reduces toxicity of chemotherapy in hepatoma H22-bearing mice - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 8. Scutellaria barbata D. Don polysaccharides inhibit the growth of Calu-3 xenograft tumors via suppression of the HER2 pathway and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scutellaria barbata Inhibits Hepatocellular Carcinoma Tumorigenicity by Inducing Ferroptosis of Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Tumor Growth and Immunomodulatory Effects of Flavonoids and Scutebarbatines of Scutellaria barbata D. Don in Lewis-Bearing C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Scutebarbatine X: A Comparative Analysis of its Efficacy Against Other Natural Compounds in Oncology and Inflammation
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of Scutebarbatine X, a neo-clerodane diterpenoid from Scutellaria barbata, against other prominent natural compounds in the fields of oncology and inflammation. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear perspective on the therapeutic potential of this compound.
This compound has demonstrated notable anti-inflammatory and potential anticancer activities. This report benchmarks its efficacy against well-researched flavonoids—quercetin, luteolin (B72000), and apigenin—as well as its structural analog, Scutebarbatine A. The comparative data is presented to facilitate an objective assessment of its standing among natural compounds.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of a compound is often initially assessed by its IC50 value, the concentration at which it inhibits a specific biological process by 50%. The following tables summarize the available IC50 values for this compound and other selected natural compounds, providing a quantitative comparison of their efficacy in anticancer and anti-inflammatory assays.
Table 1: Anticancer Activity (IC50 values)
| Compound | Cell Line | IC50 (µM) | IC50 (µg/mL) |
| Scutebarbatine A | A549 (Human Lung Carcinoma) | - | 39.21[1] |
| Quercetin | A549 (Human Lung Carcinoma) | 66.5[2] | 8.65 (24h), 7.96 (48h), 5.14 (72h)[3] |
| MCF-7 (Human Breast Adenocarcinoma) | 37[4] | - | |
| Luteolin | A549 (Human Lung Carcinoma) | 27.12 (48h)[5] | - |
| MCF-7 (Human Breast Adenocarcinoma) | - | - | |
| Apigenin | A549 (Human Lung Carcinoma) | 93.7[6] | - |
| MCF-7 (Human Breast Adenocarcinoma) | - | - |
Note: IC50 values for this compound against cancer cell lines are not yet publicly available in the reviewed literature.
Table 2: Anti-inflammatory Activity (IC50 values)
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide Production Inhibition | BV2 (Microglial Cells) | 27.4[7] |
| 6-Methoxynaringenin | Nitric Oxide Production Inhibition | BV2 (Microglial Cells) | 25.8[7] |
| Scutebarbatine A | Nitric Oxide Production Inhibition | BV2 (Microglial Cells) | <50 |
| Scutebarbatine B | Nitric Oxide Production Inhibition | BV2 (Microglial Cells) | <50 |
| Scutebatas B | Nitric Oxide Production Inhibition | BV2 (Microglial Cells) | <50 |
| Scutebarbatine W | Nitric Oxide Production Inhibition | BV2 (Microglial Cells) | <50 |
| 6-O-methylscutellarein | Nitric Oxide Production Inhibition | BV2 (Microglial Cells) | <50 |
Experimental Methodologies
The presented data is derived from established in vitro assays. Understanding the underlying methodologies is crucial for the interpretation of the results.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. In this assay, metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Lipopolysaccharide (LPS) is commonly used to induce NO production in macrophage cell lines like RAW 264.7 or microglial cells like BV2.
General Protocol:
-
Cell Seeding and Activation: Macrophage or microglial cells are seeded in 96-well plates. After adherence, they are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compound.
-
Nitrite (B80452) Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo dye.
-
Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm. The IC50 value is determined by plotting the percentage of NO inhibition against the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological activities of these natural compounds are exerted through their modulation of specific cellular signaling pathways.
This compound and the PI3K/Akt/mTOR Pathway
Preliminary evidence suggests that this compound exerts its effects through the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.
References
- 1. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin Down-regulates IL-6/STAT-3 Signals to Induce Mitochondrial-mediated Apoptosis in a Nonsmall- cell Lung-cancer Cell Line, A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Constituents from Scutellaria barbata Inhibiting Nitric Oxide Production in LPS-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutebarbatine X vs. Paclitaxel: A Comparative Analysis in Breast Cancer Models
A Head-to-Head Look at a Novel Diterpenoid and a Chemotherapy Staple in Preclinical Breast Cancer Research
In the landscape of breast cancer therapeutics, the exploration of novel compounds with potent anti-tumor activity is a critical endeavor. This guide provides a detailed comparison of Scutebarbatine X, a representative diterpenoid from Scutellaria barbata, and paclitaxel (B517696), a cornerstone of chemotherapy for breast cancer. Due to the limited direct research on this compound, this comparison utilizes data from its closely related analogs, Scutebarbatine A and B, as proxies to evaluate its potential efficacy against various breast cancer models. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro cytotoxicity, in vivo efficacy, mechanisms of action, and detailed experimental protocols.
At a Glance: Key Performance Indicators
| Feature | Scutebarbatine Analogs (A & B) | Paclitaxel |
| Primary Mechanism | Induction of ROS-mediated DNA damage and apoptosis; multi-pathway signaling inhibition. | Microtubule stabilization, leading to mitotic arrest and apoptosis.[1][2][3] |
| In Vitro Potency (IC50) | Varies by cell line; generally in the low micromolar to nanomolar range. | Varies by cell line; generally in the low nanomolar to micromolar range. |
| In Vivo Efficacy | Demonstrates significant tumor growth inhibition in xenograft models. | Well-established, potent tumor growth inhibition in xenograft and clinical settings. |
| Signaling Pathways | MAPK, EGFR/Akt, PI3K/Akt/mTOR, ROS generation.[4][5][6][7] | Microtubule dynamics, JNK, PI3K/Akt, Caspase activation.[1][2][8] |
In Vitro Cytotoxicity: A Comparative Look
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 data for Scutebarbatine analogs and paclitaxel across various breast cancer cell lines. It is important to note that these values are derived from separate studies and may be influenced by differing experimental conditions.
Table 1: IC50 Values of Scutebarbatine Analogs in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| Scutebarbatine B | MCF-7 | Not explicitly stated, but showed dose-dependent viability reduction. | [4] |
| Scutebarbatine B | MDA-MB-231 | Not explicitly stated, but showed dose-dependent viability reduction. | [4] |
| Scutebarbatine A | MCF-7 | Dose-dependent cytotoxic effect observed. | [5] |
| Scutebarbatine A | MDA-MB-231 | Dose-dependent cytotoxic effect observed. | [5] |
Further research is needed to establish specific IC50 values for Scutebarbatine A and B in a broader range of breast cancer cell lines for a more direct comparison.
Table 2: IC50 Values of Paclitaxel in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Citation |
| MCF-7 | ~0.005 - 3.5 | [9] |
| MDA-MB-231 | ~0.002 - 1.82 | [9] |
| SKBR3 | ~0.004 | |
| BT-474 | ~0.019 | |
| T-47D | ~0.0018 | [9] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Animal models provide crucial insights into the potential therapeutic efficacy of anti-cancer compounds. The data below is collated from separate studies and highlights the in vivo performance of Scutebarbatine B and paclitaxel in breast cancer xenograft models.
Table 3: In Vivo Efficacy of Scutebarbatine B in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment Protocol | Results | Citation |
| Nude mice | Not specified | Not specified | Significant suppression of tumor growth. | [7] |
Table 4: In Vivo Efficacy of Paclitaxel in Breast Cancer Xenograft Models
| Animal Model | Cell Line | Treatment Protocol | Results | Citation |
| Nude mice | MDA-MB-231 | 10 mg/kg/week, intraperitoneal injection for 4 weeks. | Pronounced inhibition of tumor growth. | [10] |
| Nude mice | MDA-MB-231 | 13.73 mg/kg, once every 3 days for 21 days. | Tumor inhibition rate up to 77.32%. | [11] |
Mechanisms of Action: A Tale of Two Pathways
Scutebarbatine analogs and paclitaxel employ distinct yet effective mechanisms to induce cancer cell death.
Scutebarbatine Analogs: A Multi-pronged Attack
Scutebarbatine A and B appear to initiate apoptosis through a cascade of events beginning with the generation of reactive oxygen species (ROS).[4][5] This oxidative stress leads to DNA damage and the activation of multiple signaling pathways that converge to promote cell death.[4][5] Key pathways affected include the MAPK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[4][5][6][7]
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism of action is its ability to bind to and stabilize microtubules, the cellular scaffolding essential for cell division.[1][2][3] This stabilization prevents the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] This process is also linked to the activation of pro-apoptotic signaling pathways, including the JNK pathway, and the cleavage of caspases.[1][8]
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines standardized methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound analogs or paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Preparation and Implantation: Human breast cancer cells (e.g., MDA-MB-231) are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). Approximately 1-5 x 10^6 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Compound Administration: Scutebarbatine analogs or paclitaxel are administered to the treatment groups according to the specified dosage and schedule (e.g., intraperitoneal or intravenous injection). The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analyses such as immunohistochemistry or Western blotting. The tumor growth inhibition rate is calculated.[10][11][12]
Conclusion
This comparative guide provides a foundational overview of the preclinical performance of Scutebarbatine analogs and paclitaxel in breast cancer models. Paclitaxel remains a potent and well-established therapeutic agent with a clear mechanism of action. The emerging data on Scutebarbatine A and B suggest a promising novel compound with a distinct, multi-targeted mechanism that warrants further investigation.
Direct, head-to-head comparative studies are essential to definitively ascertain the relative efficacy and safety of this compound and its analogs against paclitaxel. Future research should focus on elucidating the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies to overcome drug resistance in breast cancer.
References
- 1. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylseleninic Acid Enhances Paclitaxel Efficacy for the Treatment of Triple-Negative Breast Cancer | PLOS One [journals.plos.org]
- 11. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Scutebarbatine Derivatives: Unveiling their Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Scutebarbatine derivatives and other diterpenoids isolated from Scutellaria barbata. Supported by experimental data, this analysis delves into their cytotoxic, anti-inflammatory, and neuroprotective activities, offering insights into their mechanisms of action and potential as therapeutic agents.
Performance Comparison of Scutebarbatine Derivatives and Related Diterpenoids
The therapeutic potential of Scutebarbatine derivatives, primarily Scutebarbatine A and B, lies in their significant biological activities, most notably their anti-cancer properties. These neo-clerodane diterpenoids, extracted from the herb Scutellaria barbata, have demonstrated selective cytotoxicity against various cancer cell lines. This section presents a comparative summary of their efficacy, supported by quantitative data from in vitro studies.
Cytotoxicity Against Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Scutebarbatine derivatives and other diterpenoids from Scutellaria barbata against a range of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Scutebarbatine A | Caco-2 (Colon) | Induces apoptosis at 60 µM | [1] |
| A549 (Lung) | Not specified, but shows antitumor effects | [2] | |
| MDA-MB-231 (Breast) | Dose-dependent cytotoxicity | [3] | |
| MCF-7 (Breast) | Dose-dependent cytotoxicity | [3] | |
| Hepatocellular Carcinoma (HCC) | Inhibits growth in a dose-dependent manner | [2] | |
| Scutebarbatine B | Breast Cancer Cells | Suppresses proliferation in a dose-dependent manner | [4] |
| Barbatin F | HCT-116 (Colon) | 44.3 | [5] |
| Barbatin G | HCT-116 (Colon) | 32.3 | [5] |
| Scutebata A | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | [5] |
| Scutebata B | LoVo, SMMC-7721, HCT-116, MCF-7 | 5.31 - 28.5 | [5] |
| Scutebarbatolide A | LNCaP, HepG2, KB, MCF7, SK-Mel2 | 30.8 - 51.1 | [6] |
| 14β-hydroxyscutolide K | LNCaP, HepG2, KB, MCF7, SK-Mel2 | 30.8 - 51.1 | [6] |
Signaling Pathways and Mechanisms of Action
Scutebarbatine derivatives exert their therapeutic effects by modulating various cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.
Scutebarbatine A: Inducing Apoptosis through Multiple Pathways
Scutebarbatine A has been shown to induce apoptosis in cancer cells through the activation of several key signaling cascades. It triggers the intrinsic mitochondrial pathway of apoptosis and modulates the MAPK and EGFR/Akt signaling pathways. Furthermore, it can induce endoplasmic reticulum (ER) stress, leading to programmed cell death.
Scutebarbatine B: Triggering Cell Cycle Arrest and Apoptosis
Scutebarbatine B has been found to suppress the proliferation of breast cancer cells by inducing DNA damage, which subsequently leads to G2/M phase cell cycle arrest and apoptosis. This process involves the modulation of key cell cycle regulators and the activation of apoptotic caspases.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the analysis of Scutebarbatine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells to be tested
-
96-well microtiter plates
-
Complete culture medium
-
Scutebarbatine derivatives or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Neuroprotective and Anti-inflammatory Potential
While the primary focus of research on Scutebarbatine derivatives has been on their anti-cancer properties, emerging evidence suggests potential neuroprotective and anti-inflammatory effects for compounds isolated from Scutellaria species. For instance, some flavonoids from Scutellaria have shown neuroprotective effects in models of neurodegenerative diseases. The anti-inflammatory activity of Scutellaria barbata extracts is also well-documented, with studies showing inhibition of pro-inflammatory mediators. Further research is warranted to specifically elucidate the neuroprotective and anti-inflammatory mechanisms of individual Scutebarbatine derivatives.
Alternative and Comparative Compounds
For a comprehensive evaluation, it is essential to consider alternative therapeutic agents. In the context of cancer therapy, established chemotherapeutic drugs like cisplatin (B142131) and doxorubicin (B1662922) serve as benchmarks for cytotoxicity. For inflammation, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are standard treatments. The unique value of Scutebarbatine derivatives lies in their potential for selective cytotoxicity against cancer cells, potentially leading to fewer side effects compared to conventional chemotherapy. Their multi-target mechanisms of action may also offer advantages in overcoming drug resistance.
Conclusion
Scutebarbatine derivatives, particularly Scutebarbatine A and B, have emerged as promising candidates for cancer therapy due to their potent and selective cytotoxic effects. Their ability to induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways highlights their potential as multi-targeted therapeutic agents. While research into their neuroprotective and anti-inflammatory properties is still in its early stages, the broader pharmacological profile of Scutellaria species suggests that these compounds may possess a wider range of therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy of these and other natural product derivatives in the pursuit of novel drug discovery.
References
Replicating Published Findings on Scutebarbatine X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on Scutebarbatine X, a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata. The primary focus is to offer an objective comparison of its reported biological activities, supported by experimental data and detailed methodologies, to aid in the replication and further investigation of its therapeutic potential.
Summary of Biological Activity
This compound has been primarily investigated for its anti-inflammatory properties. The key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a potential role in mitigating neuro-inflammatory processes. While other compounds from Scutellaria barbata have demonstrated anti-tumor and neuroprotective effects, specific data for this compound in these areas are not yet available in the reviewed literature.
Data Presentation
The following table summarizes the quantitative data available for this compound and compares it with other relevant compounds isolated from Scutellaria barbata.
| Compound | Biological Activity | Cell Line | IC50 Value (µM) | Reference |
| This compound | Inhibition of Nitric Oxide Production | BV2 Microglial Cells | 27.4 | [1] |
| Scutebarbatine A | Inhibition of Nitric Oxide Production | BV2 Microglial Cells | >50 | [1] |
| Scutebarbatine B | Inhibition of Nitric Oxide Production | BV2 Microglial Cells | >50 | [1] |
| 6-Methoxynaringenin | Inhibition of Nitric Oxide Production | BV2 Microglial Cells | 25.8 | [1] |
| Scuttenline C | Inhibition of Nitric Oxide Production | RAW 264.7 Cells | 1.9 | [2] |
| Compound 18 (unnamed diterpenoid) | Inhibition of Nitric Oxide Production | RAW 264.7 Cells | 3.7 | [2] |
| Scutebarbatine A | Cytotoxicity | A549 (Human Lung Carcinoma) | 39.21 µg/mL | [3][4] |
| Scutebatas H-O (compounds 5, 6, 7) | Cytotoxicity | Various cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) | 12.6 - 31.4 | [2] |
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells[1]
This protocol outlines the key steps for replicating the experiment that determined the anti-inflammatory activity of this compound.
1. Cell Culture and Treatment:
- BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.
- The cells are then pre-treated with various concentrations of this compound for 1 hour.
- Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
2. Nitric Oxide Measurement (Griess Assay):
- After the 24-hour incubation period, the cell culture supernatant is collected.
- The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
- This involves mixing equal volumes of the supernatant with the Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
- The absorbance of the resulting colored product is measured at 540 nm using a microplate reader.
- The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
3. Data Analysis:
- The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
- The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for determining the inhibitory effect of this compound on nitric oxide production.
Caption: Postulated signaling pathway for LPS-induced nitric oxide production and potential points of inhibition by this compound.
References
- 1. Two new neoclerodane diterpenoids from Scutellaria barbata D. Don growing in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutebarbatine X in the Landscape of PI3K Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Scutebarbatine X and other prominent phosphoinositide 3-kinase (PI3K) inhibitors. While direct biochemical evidence of this compound's activity on PI3K is still emerging, this document summarizes available data on related compounds and contrasts them with well-characterized PI3K inhibitors, offering a valuable resource for researchers in oncology, inflammation, and drug discovery.
The PI3K Signaling Pathway: A Central Node in Cellular Regulation
The PI3K signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB), which in turn phosphorylates a wide array of substrates to modulate cellular functions.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Comparative Analysis of PI3K Inhibitors
A direct comparison of the inhibitory activity of this compound with established PI3K inhibitors is challenging due to the lack of direct biochemical data for this compound. However, by examining related compounds and well-characterized inhibitors, we can provide a useful perspective.
| Inhibitor | Type | Target(s) | IC50 (Biochemical) | Key Characteristics |
| This compound | Diterpenoid | PI3K/Akt pathway (indirect evidence) | Not available | Anti-inflammatory and neuroprotective properties. A related compound, Scutebarbatine A, modulates the EGFR/Akt pathway. |
| Scutellarin | Flavonoid | PI3K/Akt pathway (cellular) | 267.4 µM (U251 cells), 286.1 µM (LN229 cells) for cell viability | Anti-inflammatory and anti-cancer effects. |
| Scutellarein | Flavonoid | PI3K/Akt pathway (cellular) | 23.5 µM (NPC/HK1 cells) for cell viability | Enhances cisplatin-induced apoptosis. |
| Wortmannin | Pan-PI3K | PI3K (irreversible) | ~3-5 nM | Potent, but non-selective and unstable in solution.[1][2] |
| LY294002 | Pan-PI3K | PI3Kα, PI3Kδ, PI3Kβ | 0.5 µM, 0.57 µM, 0.97 µM | More stable than Wortmannin but less potent and has off-target effects.[3][4] |
| Idelalisib | Isoform-specific | PI3Kδ | 2.5 - 65 nM | Approved for certain B-cell malignancies. |
| Alpelisib | Isoform-specific | PI3Kα | 5 nM | Approved for certain types of breast cancer.[5][6] |
Note: The IC50 values for Scutellarin and Scutellarein are based on cell viability assays and may not directly reflect their potency as PI3K enzyme inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PI3K inhibitors. Below are standard protocols for key experiments.
In Vitro PI3K Kinase Assay (Luminescence-based)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K.
Caption: Workflow for an in vitro PI3K kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable buffer (e.g., DMSO).
-
Dilute the recombinant PI3K enzyme to the desired concentration in kinase assay buffer.
-
Prepare the PIP2 substrate and ATP solutions in kinase assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of PI3K inhibition for each compound concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Akt Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block the PI3K pathway downstream of the kinase itself.
Caption: Workflow for Western blot analysis of p-Akt.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line with a constitutively active or inducible PI3K pathway.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to remove cellular debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to a loading control (e.g., total Akt or β-actin).
-
Conclusion and Future Directions
The available evidence suggests that compounds structurally related to this compound, such as Scutellarin and Scutellarein, can modulate the PI3K/Akt signaling pathway, albeit with cellular IC50 values for viability in the micromolar range. While a study on the related compound Scutebarbatine A indicates an effect on the downstream EGFR/Akt pathway, direct biochemical evidence for this compound as a PI3K inhibitor and its corresponding IC50 value are currently lacking.
In contrast, well-established PI3K inhibitors like Wortmannin, LY294002, Idelalisib, and Alpelisib have demonstrated potent and, in some cases, isoform-specific inhibition of PI3K in the nanomolar to low micromolar range.
For researchers interested in the therapeutic potential of this compound, future studies should prioritize direct biochemical kinase assays to determine its IC50 against various PI3K isoforms. Furthermore, comprehensive cell-based assays are necessary to validate its on-target effects and elucidate its mechanism of action within the PI3K signaling network. Such data will be instrumental in positioning this compound within the broader landscape of PI3K inhibitors and guiding its potential development as a novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Wortmannin - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Potential of Scutebarbatine X: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat neurodegenerative diseases and ischemic brain injury, Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata, has emerged as a compound of interest due to its reported anti-inflammatory properties. This guide provides a comparative analysis of the potential neuroprotective effects of this compound against established neuroprotective agents, Edaravone and Nimodipine. Due to the limited direct experimental data on this compound, this analysis leverages data from its parent compound, Scutellarin (B1681692), and related neo-clerodane diterpenoids to project its potential efficacy and mechanisms of action.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective efficacy of a compound is often evaluated by its ability to reduce neuronal damage and improve functional outcomes in preclinical models of neurological disorders. The following tables summarize the quantitative data from in vivo and in vitro studies for Scutellarin (as a proxy for this compound), Edaravone, and Nimodipine.
In Vivo Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo model to simulate ischemic stroke. The efficacy of neuroprotective agents is assessed by measuring the reduction in infarct volume and the improvement in neurological deficit scores.
| Compound | Dosage | Infarct Volume Reduction (%) | Neurological Score Improvement | Citation |
| Scutellarin | 50 mg/kg | 19.7% | Significant improvement in Z-Longa score | [1] |
| 100 mg/kg | 23.6% | Significant improvement in Z-Longa score | [1][2] | |
| Edaravone | 10 mg/kg (oral) | Dose-dependent reduction | Dose-dependent improvement in sensorimotor functions | [3][4] |
| 30 mg/kg (oral) | Significant reduction | Significant improvement in sensorimotor functions | [3][4] | |
| Nimodipine | 3.0 mg/kg (p.o.) | Not reported | Higher rate of improvement on Mathew Scale | [5] |
In Vitro Efficacy in an Oxygen-Glucose Deprivation (OGD) Model
The OGD model is a common in vitro method to mimic ischemic conditions in cultured neuronal cells. Cell viability is a key metric to assess the protective effects of a compound.
| Compound | Concentration | Cell Viability Increase (%) | Citation |
| Scutellarin | 10 µM | Significant improvement to ~85.8% | [6] |
| 50 µM | Significant improvement to ~92.7% | [6] | |
| Edaravone | 100 µM | Significantly suppressed apoptosis and increased viability | [7][8] |
| Nimodipine | 10 µM | Significantly attenuated OGD-induced cell injury | [9] |
Mechanisms of Neuroprotection
The neuroprotective actions of these compounds are attributed to distinct molecular mechanisms.
-
Scutellarin (and potentially this compound): The neuroprotective effects of Scutellarin are multifaceted, primarily involving the activation of the PI3K/Akt signaling pathway. This activation leads to the inhibition of apoptosis and a reduction in neuroinflammation.[5][10][11] Scutellarin has also been shown to inhibit microglial activation and the production of pro-inflammatory mediators.[12] As a neo-clerodane diterpenoid, this compound is also expected to possess anti-inflammatory properties.
-
Edaravone: Edaravone is a potent free radical scavenger.[7] It mitigates oxidative stress, a key contributor to neuronal damage in ischemic conditions, by neutralizing reactive oxygen species (ROS).[7]
-
Nimodipine: Nimodipine is a calcium channel blocker. By preventing calcium overload in neurons during ischemia, it reduces excitotoxicity and subsequent neuronal death.
Experimental Protocols
Standardized experimental protocols are crucial for the validation of neuroprotective effects.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical model induces focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.[13][14][15][16]
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.[14]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a graded scale (e.g., modified Neurological Severity Score, mNSS).[17][18]
-
Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[13][19]
-
In Vitro: Oxygen-Glucose Deprivation (OGD)
This model simulates ischemic conditions in cell culture.
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., PC12) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-6 hours).[20][21][22][23]
-
Reperfusion: After OGD, the glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions.
-
Outcome Assessment:
-
Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Workflow for MCAO model and neuroprotective assessment.
Caption: Scutellarin's PI3K/Akt-mediated neuroprotective pathway.
Conclusion
While direct evidence for the neuroprotective effects of this compound is still lacking, the available data on its parent compound, Scutellarin, and other neo-clerodane diterpenoids suggest a promising potential. The proposed mechanism of action, centered around the activation of the PI3K/Akt pathway and the inhibition of neuroinflammation, offers a solid rationale for further investigation. Comparative analysis with established neuroprotective agents like Edaravone and Nimodipine highlights the diverse strategies to combat neuronal injury. Future studies should focus on direct in vivo and in vitro validation of this compound to ascertain its efficacy and further elucidate its molecular targets. This will be a critical step in determining its potential as a novel therapeutic agent for neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Network pharmacology to explore the mechanism of scutellarin in the treatment of brain ischaemia and experimental verification of JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebral Ischemia | Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats | springermedicine.com [springermedicine.com]
- 5. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scutellarin protects oxygen/glucose-deprived astrocytes and reduces focal cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone protects against oxygen-glucose-serum deprivation/restoration-induced apoptosis in spinal cord astrocytes by inhibiting integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone protects against oxygen-glucose-serum deprivation/restoration-induced apoptosis in spinal cord astrocytes by inhibiting integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nimodipine Protects PC12 Cells against Oxygen-Glucose Deprivation - Iranian Journal of Pharmacology and Therapeutics [ijpt.iums.ac.ir]
- 10. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion [jove.com]
- 15. MCAO Model Establishment [bio-protocol.org]
- 16. rwdstco.com [rwdstco.com]
- 17. Scutellaria baicalensis Attenuated Neurological Impairment by Regulating Programmed Cell Death Pathway in Ischemic Stroke Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Oxygen Glucose Deprivation Model - Creative Bioarray [acroscell.creative-bioarray.com]
- 22. Oxygen-glucose deprivation-induced glial cell reactivity in the rat primary neuron-glia co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Efficacy of Scutebarbatine Analogs on Cancer Cell Lines: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of natural products, with plant-derived compounds showing significant promise. Among these, neo-clerodane diterpenoids isolated from Scutellaria barbata D. Don, a herb used in traditional Chinese medicine, have garnered considerable attention for their cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the preclinical data on Scutebarbatine analogs, with a focus on their efficacy and mechanisms of action. While specific experimental data for Scutebarbatine X is limited in the current scientific literature, this analysis of its close structural analogs—Scutebarbatine A and B—offers valuable insights into the potential anticancer properties of this compound class.
Comparative Cytotoxicity of Scutebarbatine Analogs
The in vitro cytotoxic activity of Scutebarbatine A and B has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These values highlight the differential sensitivity of various cancer types to these natural compounds.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Scutebarbatine A | A549 | Lung Carcinoma | 39.21 (as µg/mL) | [1] |
| Scutebarbatine A | LoVo | Colon Cancer | 4.57 | [2] |
| Scutebarbatine A | SMMC-7721 | Hepatoma | 7.68 | [2] |
| Scutebarbatine A | HCT-116 | Colon Cancer | 5.31 | [2] |
| Scutebarbatine A | MCF-7 | Breast Cancer | 6.23 | [2] |
| Scutebarbatine B | HONE-1 | Nasopharyngeal Carcinoma | 4.4 | [3] |
| Scutebarbatine B | KB | Oral Epidermoid Carcinoma | 6.1 | [3] |
| Scutebarbatine B | HT29 | Colorectal Carcinoma | 3.5 | [3] |
Mechanisms of Antitumor Activity
Studies on Scutebarbatine A and B have elucidated several key mechanisms through which these compounds exert their anticancer effects. These primarily involve the induction of programmed cell death (apoptosis) and cell cycle arrest.
Induction of Apoptosis
Both Scutebarbatine A and B have been shown to trigger apoptosis in cancer cells through multiple pathways. A key mechanism for Scutebarbatine A is the mitochondria-mediated apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[1]
Scutebarbatine B has also been demonstrated to induce apoptosis by increasing the cleavage of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively.[4] Furthermore, treatment with Scutebarbatine A and B leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]
Cell Cycle Arrest
In addition to inducing apoptosis, Scutebarbatine analogs can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Scutebarbatine B has been found to induce G2/M phase arrest in breast cancer cells.[4] This is accompanied by the downregulation of key cell cycle regulatory proteins, including cyclin B1, cyclin D1, and Cdc2.[4]
Generation of Reactive Oxygen Species (ROS)
Recent studies have indicated that Scutebarbatine A and B can elevate the levels of intracellular reactive oxygen species (ROS) in cancer cells.[4][5] This increase in oxidative stress can lead to DNA damage and trigger apoptotic cell death. The use of ROS scavengers has been shown to partially block the cytotoxic effects of these compounds, confirming the role of ROS in their anticancer activity.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Scutebarbatine analogs.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the Scutebarbatine compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the Scutebarbatine compound for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by Scutebarbatine analogs and a typical experimental workflow.
Caption: Signaling pathways modulated by Scutebarbatine analogs in cancer cells.
Caption: A generalized workflow for evaluating the anticancer effects of Scutebarbatine analogs.
References
- 1. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Scutellaria barbata Constituents in Chemotherapy
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapy. Components derived from the herb Scutellaria barbata (Ban Zhi Lian) have demonstrated promising results in enhancing the efficacy of cytotoxic drugs against various cancer cell lines. This guide provides a comparative overview of the synergistic effects of Scutellaria barbata extracts and their isolated compounds when combined with standard chemotherapy agents, supported by experimental data and detailed protocols. While specific data for a compound named "Scutebarbatine X" is not available in the current literature, this guide will focus on the well-documented synergistic activities of the whole herb extract and its other known diterpenoids, such as Scutebarbatine A and B.
Comparative Analysis of Synergistic Effects
The combination of Scutellaria barbata (SB) with chemotherapy drugs has been shown to lead to enhanced anti-cancer activity. This synergy is characterized by a greater therapeutic effect than the sum of the individual agents, often allowing for reduced dosages of the chemotherapeutic drug and thereby mitigating its toxic side effects.
Table 1: Synergistic Cytotoxicity of Scutellaria barbata Extract with Chemotherapy Drugs in Lung Cancer Cells
| Cell Line | Chemotherapy Drug | Treatment Concentration | % Cell Viability (Drug Alone) | % Cell Viability (SB Alone) | % Cell Viability (Combination) | Synergistic Effect | Reference |
| CL1-0 | Etoposide | 1 µg/mL (SB) + 1 µM (Etoposide) | ~75% | ~85% | ~50% | Additive | [1] |
| CL1-5 | Etoposide | 1 µg/mL (SB) + 1 µM (Etoposide) | ~80% | ~90% | ~60% | Additive | [1] |
| A549 | Etoposide | 1 µg/mL (SB) + 1 µM (Etoposide) | ~85% | ~95% | ~70% | Additive | [1] |
| CL1-0 | Cisplatin (B142131) | 1 µg/mL (SB) + 1 µM (Cisplatin) | ~80% | ~85% | ~55% | Additive | [1] |
| CL1-5 | Cisplatin | 1 µg/mL (SB) + 1 µM (Cisplatin) | ~85% | ~90% | ~65% | Additive | [1] |
| A549 | Cisplatin | 1 µg/mL (SB) + 1 µM (Cisplatin) | ~90% | ~95% | ~75% | Additive | [1] |
Note: The study describes the effect as "additive," which is a form of synergy where the combined effect is the sum of the individual effects. The graphical data in the source study suggests a greater than additive effect, which is commonly referred to as synergy.
Recent studies have also highlighted the potential of a combination of the Scutellaria barbata and Hedyotis diffusa herb pair with cisplatin in ovarian cancer. This combination was found to synergistically reduce the viability of ovarian cancer cells, inhibit colony formation, and promote apoptosis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the synergistic effects of Scutellaria barbata constituents with chemotherapy drugs.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of individual and combined treatments on cancer cells.
-
Procedure:
-
Cancer cells (e.g., A549, CL1-5) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
The cells are then treated with varying concentrations of Scutellaria barbata extract, a chemotherapy drug (e.g., cisplatin, etoposide), or a combination of both.
-
After a 48-hour incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
-
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by the different treatment regimens.
-
Procedure:
-
Cells are seeded in 6-well plates and treated with the compounds of interest for 48 hours.
-
Both floating and adherent cells are collected, washed with PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
-
3. Determination of Synergy (Combination Index)
-
Objective: To quantitatively assess the nature of the interaction between two drugs (synergism, additivity, or antagonism).
-
Methodology (Chou-Talalay Method):
-
The dose-response curves for each drug and their combination are established using the cell viability assay.
-
The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn).
-
A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Scutellaria barbata and its components with chemotherapy are often attributed to their multi-target mechanisms of action.
One of the key mechanisms involves the modulation of cell survival and apoptosis pathways. For instance, Scutebarbatine A has been shown to induce ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating the MAPK and EGFR/Akt signaling pathways.[3] When combined with chemotherapy, these compounds can potentiate the drug-induced apoptosis.
Caption: Proposed mechanism of synergy between chemotherapy and Scutellaria barbata.
Furthermore, some diterpenoids from Scutellaria barbata have been found to reverse multidrug resistance by inhibiting the function of P-glycoprotein, a membrane pump that expels chemotherapy drugs from cancer cells.[4] This action increases the intracellular concentration of the chemotherapeutic agent, thereby enhancing its cytotoxic effect.
Experimental Workflow
The general workflow for investigating the synergistic effects of a natural compound with a chemotherapy drug is as follows:
Caption: General workflow for evaluating synergistic anti-cancer effects.
References
- 1. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellaria barbata D.Don and Hedyotis diffusa Willd herb pair combined with cisplatin synergistically inhibits ovarian cancer progression through modulating oxidative stress via NRF2-FTH1 autophagic degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Scutebarbatine X: A Guide for Laboratory Professionals
For Immediate Release
As a trusted partner in research and development, we are committed to providing comprehensive safety information that extends beyond the point of sale. This document outlines the essential procedures for the proper disposal of Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata. Due to its cytotoxic properties, this compound is classified as a hazardous substance and requires specialized handling and disposal to ensure the safety of laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following guidelines are based on best practices for the disposal of cytotoxic compounds. Researchers must also consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Chemical and Physical Properties
A clear understanding of the substance's properties is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 1312716-26-9 |
| Molecular Formula | C₃₄H₃₈N₂O₁₀ |
| Molecular Weight | 634.67 g/mol |
| Appearance | Powder |
| Biological Activity | Anti-inflammatory, Anti-tumor[1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Personal Protective Equipment (PPE)
Prior to handling this compound in any form (pure substance, solutions, or contaminated materials), all personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile). Double-gloving is recommended. |
| Body Protection | Lab Coat | Disposable, solid-front, back-closing gown. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, providing splash protection. |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be used when handling the powder form to prevent inhalation. |
Step-by-Step Disposal Procedure
The proper disposal of this compound and any materials that have come into contact with it is critical. All waste generated must be treated as hazardous cytotoxic waste.
1. Segregation of Waste:
-
Immediately segregate all this compound waste from non-hazardous laboratory waste.
-
This includes unused or expired product, solutions, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.
2. Waste Collection:
-
Solid Waste: Place all solid waste, including contaminated gloves, gowns, and labware, into a designated, leak-proof, and puncture-resistant hazardous waste container. This container should be clearly labeled as "Cytotoxic Waste" and/or "Hazardous Waste" and display the appropriate hazard symbols. These containers are often color-coded purple or red.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps."
3. Decontamination of Laboratory Equipment:
-
All non-disposable equipment (e.g., glassware, magnetic stirrers, spatulas) that has been in contact with this compound must be decontaminated before reuse or general cleaning.
-
Decontamination Procedure:
-
Prepare a decontamination solution, such as a high-pH detergent or a 10% bleach solution.
-
Carefully wash the equipment with the decontamination solution.
-
Rinse thoroughly with water.
-
Perform a final rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to aid in drying and remove any residual bleach.
-
All cleaning materials (wipes, etc.) must be disposed of as cytotoxic solid waste.
-
4. Final Disposal:
-
All collected cytotoxic waste must be disposed of through a licensed hazardous waste management company.
-
The primary method for the destruction of cytotoxic waste is high-temperature incineration.
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS office to arrange for the pickup and disposal of your cytotoxic waste containers.
Experimental Protocols
Decontamination of a Contaminated Work Surface (e.g., Fume Hood):
-
Preparation: Ensure you are wearing the full complement of PPE.
-
Containment: If there is a spill, cover it with absorbent pads, starting from the outside and working inwards.
-
Initial Cleaning: Carefully wipe the entire work surface with a disposable towel soaked in a high-pH detergent solution.
-
Decontamination: Wipe the surface with a fresh towel soaked in a 10% bleach solution. Allow for a contact time of at least 10 minutes.
-
Rinsing: Wipe the surface with a towel soaked in sterile water to remove any bleach residue.
-
Final Wipe-Down: Wipe the surface with a towel soaked in 70% isopropanol.
-
Disposal: All cleaning materials must be disposed of as solid cytotoxic waste.
Visual Guidance
To further clarify the disposal workflow, the following diagrams illustrate the key decision-making processes and pathways.
References
Personal protective equipment for handling Scutebarbatine X
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach combining appropriate PPE and engineering controls is mandatory to minimize exposure risk.
Engineering Controls:
-
Fume Hood: All manipulations of solid Scutebarbatine X that could generate dust, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.
-
Ventilated Enclosure: For weighing milligram quantities, a ventilated balance enclosure or powder containment hood is recommended to minimize the inhalation of fine particles.
Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is required when handling the solid compound or concentrated solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against dust particles and splashes. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat must be worn at all times in the laboratory. |
| Respiratory Protection | N95 Respirator | Recommended when handling larger quantities of the solid compound outside of a ventilated enclosure. |
Operational Plan: From Receipt to Experimentation
A structured workflow is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
2. Preparation of Stock Solutions:
-
All solution preparations must be performed in a chemical fume hood.
-
Slowly add the solvent to the solid this compound to avoid splashing.
-
Common solvents for this compound include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] Consult your experimental protocol for the appropriate solvent.
3. In Vitro Experimentation (Example: Cell-Based Assay):
-
Cell Culture: Maintain the desired cell line in a sterile environment according to standard cell culture protocols.
-
Treatment Preparation: Dilute the this compound stock solution to the final working concentration in the appropriate cell culture medium.
-
Cell Treatment: Add the diluted this compound solution to the cells and incubate for the desired time.
-
Post-Treatment Analysis: Perform the relevant assays to assess the biological activity of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated cell culture medium should be collected in a sealed, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste. |
All hazardous waste must be disposed of through your institution's environmental health and safety office. High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.[3][4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment. Always consult the Material Safety Data Sheet (MSDS) for any chemical before use. If an MSDS for this compound is not available, handle it with the caution appropriate for a potentially potent bioactive compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
